3-Methoxypyrrolidin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMJZLDWJVJGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methoxypyrrolidin-2-one chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological significance of 3-Methoxypyrrolidin-2-one. Direct experimental data for this specific compound is limited in publicly accessible literature. Consequently, this guide combines established knowledge of the pyrrolidin-2-one scaffold with data from closely related analogs to present a predictive but scientifically grounded profile. It includes a detailed, plausible synthetic protocol, tabulated physicochemical properties based on analogous compounds, and a discussion of the known biological activities of 3-substituted pyrrolidin-2-ones. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.
Introduction
The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] The five-membered ring's stereochemical complexity and its ability to participate in hydrogen bonding make it an attractive core for designing novel therapeutics.[1][4] Substitution at the 3-position of the pyrrolidin-2-one ring has been shown to modulate pharmacological activity, influencing potency and selectivity for various biological targets.[4]
This guide focuses on this compound, a derivative for which specific experimental data is not widely available. By examining the properties of analogous compounds, such as 3-hydroxypyrrolidin-2-one and 3-methylpyrrolidin-2-one, we can infer the likely characteristics of the methoxy derivative. The introduction of a methoxy group at the 3-position is expected to alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability compared to its hydroxyl counterpart, potentially leading to unique pharmacological profiles.
Chemical Properties
While specific experimental data for this compound is not readily found, its core chemical properties can be predicted based on its structure and comparison with well-characterized analogs.
Physicochemical Data
The following table summarizes the known properties of relevant pyrrolidin-2-one analogs and provides predicted values for this compound.
| Property | 3-Methylpyrrolidin-2-one | 5-Methoxypyrrolidin-2-one (Pterolactam) | 3-Hydroxypyrrolidin-2-one | This compound (Predicted) |
| Molecular Formula | C₅H₉NO[5] | C₅H₉NO₂[6] | C₄H₇NO₂ | C₅H₉NO₂ |
| Molecular Weight | 99.13 g/mol [5] | 115.13 g/mol [6] | 101.10 g/mol | 115.13 g/mol |
| Appearance | - | Solid[6] | - | Colorless liquid or low-melting solid |
| Melting Point | - | 56 - 67 °C[6] | - | Not available |
| Boiling Point | - | Not available | - | Not available |
| Solubility | Not available | Not available | Not available | Expected to be soluble in water and polar organic solvents. |
| CAS Number | 2555-05-7[5] | 38072-88-7[6] | 6263-54-3 | Not assigned |
Spectral Data (Analogous Compounds)
No specific spectra for this compound are publicly available. The following table provides spectral data for a closely related analog, 3-methylpyrrolidin-2-one, to serve as a reference.
| Spectrum Type | Data for 3-Methylpyrrolidin-2-one | Reference |
| ¹H NMR | Spectral data available in databases. | [7] |
| ¹³C NMR | Spectral data available in databases. | [7] |
| IR Spectroscopy | FTIR data available (Film from CHCl₃). | [5] |
| Mass Spectrometry | GC-MS data available. | [7] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible and efficient route to synthesize this compound is via the O-methylation of its precursor, 3-hydroxypyrrolidin-2-one. The Williamson ether synthesis is a well-established and reliable method for this transformation.[2][4][8]
Reaction: Williamson Ether Synthesis
Starting Material: 3-Hydroxypyrrolidin-2-one Reagents:
-
Strong base (e.g., Sodium Hydride, NaH)
-
Methylating agent (e.g., Methyl Iodide, CH₃I)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF, or Dimethylformamide, DMF)[8]
Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxypyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction cautiously by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Figure 1. Proposed synthetic workflow for this compound.
Biological Activity and Significance
While the biological activity of this compound has not been specifically reported, the pyrrolidin-2-one scaffold is a cornerstone in drug discovery.[1][2] Derivatives have demonstrated a wide range of pharmacological activities, including:
The activity is highly dependent on the nature and stereochemistry of the substituents. For instance, 3-aryl pyrrolidines are known to be potent ligands for serotonin and dopamine receptors.[9] The introduction of different functional groups at the 3-position can fine-tune the molecule's interaction with biological targets. It is plausible that this compound could serve as a valuable intermediate or a pharmacologically active agent in its own right, warranting further investigation.
Figure 2. Relationship between the target compound and its analogs.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on related pyrrolidinone compounds, appropriate safety precautions should be taken. Compounds in this class can be irritants to the skin, eyes, and respiratory system.[5][6] Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Handle reagents like sodium hydride and methyl iodide with extreme caution according to their specific SDS guidelines.
Conclusion
This compound represents an under-explored molecule within the pharmacologically significant class of pyrrolidinones. While direct experimental data is scarce, this guide provides a robust, scientifically-informed foundation for its synthesis and predicted properties based on well-understood chemical principles and data from close structural analogs. The proposed synthetic route via Williamson ether synthesis is a standard, high-yielding method that should be readily applicable. The potential for this compound to exhibit interesting biological activity, given the history of the pyrrolidin-2-one scaffold, makes it a compelling target for future research and development in medicinal chemistry. Further experimental investigation is required to fully elucidate its chemical and biological profile.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-hydroxypyrrolidine-2-carboxylate | C6H11NO3 | CID 22669281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate, CAS No. 496841-04-4 - iChemical [ichemical.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 3-Methoxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxypyrrolidin-2-one, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of γ-lactams, methoxy-substituted alkanes, and other substituted pyrrolidinones.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | 7.0 - 8.5 | Broad Singlet | - |
| H3 | 3.8 - 4.2 | Doublet of Doublets | 6-8, 4-6 |
| OCH₃ | 3.3 - 3.6 | Singlet | - |
| H5 (a) | 3.2 - 3.5 | Multiplet | - |
| H5 (b) | 3.0 - 3.3 | Multiplet | - |
| H4 (a) | 2.2 - 2.5 | Multiplet | - |
| H4 (b) | 1.9 - 2.2 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 175 - 180 |
| C3 (CH-O) | 75 - 85 |
| OCH₃ | 55 - 60 |
| C5 (CH₂) | 40 - 50 |
| C4 (CH₂) | 25 - 35 |
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C=O Stretch (γ-lactam) | 1680 - 1720 | Strong |
| C-O Stretch (ether) | 1050 - 1150 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment |
| 115 | [M]⁺ (Molecular Ion) |
| 84 | [M - OCH₃]⁺ |
| 71 | [M - C₂H₄O]⁺ |
| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ |
| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic molecules.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a common and convenient method for solid and liquid samples.[1]
-
-
Sample Preparation (Thin Film):
-
Data Acquisition:
-
Place the sample (ATR unit or salt plate) in the sample compartment of an FTIR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or a clean salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization:
-
Fragmentation:
-
The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[5]
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for pyrrolidinones include the loss of the side chain and cleavage of the ring.[6][7][8]
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
3-Methoxypyrrolidin-2-one: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data, potential synthesis, and physicochemical properties of 3-Methoxypyrrolidin-2-one. Due to the limited availability of data for this specific compound, information from closely related analogs, particularly other substituted pyrrolidin-2-ones, has been utilized to provide a thorough understanding. All data derived from analogous compounds are clearly indicated.
Material Safety and Handling
Hazard Identification and Precautionary Measures
Based on data for analogous compounds like 5-Methoxypyrrolidin-2-one, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Response:
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Fire and Explosion Hazards
Pyrrolidinone derivatives are generally combustible.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx).
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Physicochemical Properties
Specific experimental data for this compound is limited. The following table summarizes available data and provides estimated values based on related compounds.
| Property | Value | Source/Analogy |
| Molecular Formula | C₅H₉NO₂ | Calculated |
| Molecular Weight | 115.13 g/mol | Calculated |
| Melting Point | Not available | Data for 5-Methoxypyrrolidin-2-one: 56-67 °C[1] |
| Boiling Point | Not available | --- |
| Density | Not available | --- |
| Solubility | Not available | Expected to be soluble in water and polar organic solvents. |
| Appearance | Not available | Likely a solid or liquid at room temperature. |
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not published in readily available literature. However, a plausible synthetic route involves the O-methylation of a 3-hydroxy-2-pyrrolidinone precursor. The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies.
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from a suitable precursor, which itself can be synthesized via several established routes.
Caption: Proposed general workflow for the synthesis and purification of this compound.
Detailed Methodology (Hypothetical):
-
Preparation of the Precursor: 3-Hydroxy-2-pyrrolidinone can be synthesized via various literature methods, often starting from commercially available amino acids or other precursors.
-
O-Methylation:
-
To a solution of 3-hydroxy-2-pyrrolidinone in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide), a strong base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the alkoxide.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound is then purified using an appropriate technique, such as flash column chromatography on silica gel or distillation under reduced pressure, to afford the pure product.
-
-
Characterization:
-
The structure and purity of the final product would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Spectroscopic Data (Predicted)
No experimental spectra for this compound are currently available. The following table provides predicted key spectroscopic features based on the analysis of its chemical structure and data from analogous compounds.
| Spectroscopy | Predicted Features |
| ¹H NMR | - OCH₃ singlet: ~3.3-3.5 ppm- CH-O proton: multiplet- CH₂ protons: multiplets- NH proton: broad singlet |
| ¹³C NMR | - C=O (carbonyl): ~170-180 ppm- C-O (methine): ~70-80 ppm- O-CH₃: ~55-60 ppm- CH₂ carbons: ~20-40 ppm |
| IR (Infrared) | - N-H stretch: ~3200-3400 cm⁻¹ (broad)- C-H stretch (sp³): ~2850-3000 cm⁻¹- C=O stretch (amide): ~1650-1700 cm⁻¹- C-O stretch: ~1050-1150 cm⁻¹ |
| MS (Mass Spec) | - Molecular Ion (M⁺): m/z = 115 |
Logical Relationships in Safety Assessment
The safety assessment for a novel or poorly characterized compound like this compound follows a logical progression of data gathering and analysis.
Caption: Logical workflow for the safety assessment of a chemical with limited available data.
This guide provides a foundational understanding of this compound for research and development purposes. As new experimental data becomes available, this information should be updated to ensure the most accurate and comprehensive safety and handling procedures. Researchers are strongly advised to perform their own risk assessments before handling this compound.
References
In-Depth Technical Guide: Physical and Chemical Stability of 3-Methoxypyrrolidin-2-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyrrolidin-2-one is a substituted γ-lactam, a five-membered ring containing an amide group. The presence of a methoxy group at the 3-position introduces an additional functional moiety that can influence its overall stability profile. Understanding the physical and chemical stability of this molecule is crucial for its potential development in pharmaceutical or other scientific applications, as it dictates storage conditions, formulation strategies, and shelf-life. This guide provides a theoretical framework for its stability and a practical approach to its experimental evaluation.
Predicted Physicochemical Properties
Quantitative experimental data for this compound is scarce. The following table summarizes computed properties, which can serve as a preliminary reference.
| Property | Predicted Value | Notes |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | |
| XLogP3 | -0.9 | Indicates good hydrophilicity. |
| Hydrogen Bond Donor Count | 1 | From the N-H group of the lactam. |
| Hydrogen Bond Acceptor Count | 2 | From the carbonyl oxygen and the methoxy oxygen. |
| Topological Polar Surface Area | 38.3 Ų | Suggests potential for good cell permeability. |
Data is based on computational models and requires experimental verification.
Predicted Chemical Stability and Degradation Pathways
The chemical stability of this compound is primarily dictated by the reactivity of its lactam ring and, to a lesser extent, the methoxy group.
Hydrolytic Stability
Hydrolysis is anticipated to be the principal degradation pathway for this compound. This involves the cleavage of the amide bond within the lactam ring.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the ring to form 4-amino-3-methoxybutanoic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to break the amide bond, yielding the salt of 4-amino-3-methoxybutanoic acid.[1]
The lactam ring of pyrrolidin-2-one itself is known to be relatively stable under neutral conditions but will hydrolyze under strong acidic or basic conditions, a behavior expected to be shared by this compound.[2][3]
Caption: Predicted hydrolytic degradation pathway of this compound.
Oxidative Stability
The molecule does not possess functional groups that are highly susceptible to oxidation under typical storage conditions. However, under forced oxidative stress (e.g., exposure to peroxides or other strong oxidizing agents), degradation could occur, potentially at the carbon adjacent to the nitrogen or the methoxy group.
Photostability
While there are no specific chromophores that would suggest high photosensitivity, direct exposure to high-energy UV light could potentially lead to degradation. Photostability testing according to ICH Q1B guidelines is recommended to assess this.
Thermal Stability
Pyrrolidin-2-one is a thermally stable compound with a high boiling point.[4] this compound is also expected to exhibit good thermal stability. Significant degradation is not anticipated at temperatures typically used for storage and handling. Thermogravimetric analysis (TGA) would provide precise data on its decomposition temperature.
Experimental Protocols for Stability Assessment
For a definitive understanding of the stability of this compound, a series of forced degradation studies should be conducted.[5][6][7] These studies are designed to accelerate degradation to identify likely degradation products and establish stability-indicating analytical methods.
General Experimental Workflow
The following workflow outlines a standard approach to assessing the stability of a new chemical entity like this compound.
Caption: A generalized experimental workflow for stability testing.
Detailed Methodologies
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
Suitable buffer (e.g., phosphate)
-
High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature or slightly elevated temperature and collect samples at various time points. Neutralize the samples with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Store at room temperature and protect from light. Collect samples at various time points.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Dissolve samples in the mobile phase at different time points for analysis.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after exposure.
-
Sample Analysis: Analyze all samples using a developed HPLC method. A C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and a buffer. Detection by UV will quantify the parent compound and degradants, while MS will help in the identification of the degradation products.
Data Presentation: The results should be summarized in a table, showing the percentage of this compound remaining and the percentage of each degradant formed under each stress condition over time.
| Stress Condition | Time (hours) | % this compound Remaining | % Degradant 1 | % Degradant 2 |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | 85 | 14 | - | |
| 24 | 60 | 38 | - | |
| 0.1 M NaOH, RT | 0 | 100 | 0 | 0 |
| 8 | 70 | 29 | - | |
| 24 | 45 | 53 | - | |
| 3% H₂O₂, RT | 24 | >98 | <1 | <1 |
This table is a template for presenting experimental data and does not contain actual results.
Conclusion
While specific experimental data on the stability of this compound is currently lacking, a comprehensive stability profile can be predicted based on its chemical structure. The primary route of degradation is expected to be hydrolysis of the lactam ring under both acidic and basic conditions. The compound is predicted to have good thermal stability and moderate to low sensitivity to oxidation and photolytic stress. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine the stability of this compound, which is an essential step in its potential development for scientific and pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
3-Methoxypyrrolidin-2-one solubility in different solvents
An In-Depth Technical Guide to the Solubility of 3-Methoxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Solubility
Solubility is a critical physicochemical property that significantly influences a compound's behavior in both chemical and biological systems. For professionals in drug development, understanding the solubility of a molecule like this compound is fundamental for formulation design, predicting bioavailability, and developing purification strategies. This technical guide outlines the predicted solubility profile of this compound based on its molecular structure and furnishes detailed methodologies for its experimental determination.
Physicochemical Profile and Predicted Solubility
The solubility of an organic compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a foundational concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2]
Molecular Structure: this compound is a derivative of pyrrolidin-2-one, also known as a γ-lactam.[3] Its structure features:
-
A cyclic amide (lactam) group : This is a polar functional group containing a carbonyl (C=O) and a nitrogen atom. The carbonyl oxygen is a strong hydrogen bond acceptor.
-
A methoxy group (-OCH₃) : This ether linkage introduces additional polarity and another site for hydrogen bond acceptance.[4]
-
A five-membered aliphatic ring : This hydrocarbon portion contributes non-polar character to the molecule.
Qualitative Solubility Predictions:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar lactam and methoxy groups, both capable of accepting hydrogen bonds, suggests that this compound is likely to exhibit moderate to good solubility in polar protic solvents. Low molecular weight alcohols, amines, and carboxylic acids that can engage in hydrogen bonding tend to be more soluble in water.[5]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): These solvents are polar but do not donate hydrogen bonds. Given the polarity of this compound, it is expected to be readily soluble in polar aprotic solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.
-
Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant polarity imparted by the lactam and methoxy functional groups will likely limit the solubility of this compound in non-polar solvents.[5]
Quantitative Solubility Data
As previously noted, specific quantitative solubility data for this compound is not available in the surveyed literature. The following table is provided as a template for researchers to systematically record their experimental findings.
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC / Gravimetric | ||
| Ethanol | 25 | HPLC / Gravimetric | ||
| Methanol | 25 | HPLC / Gravimetric | ||
| Acetone | 25 | HPLC / Gravimetric | ||
| Acetonitrile | 25 | HPLC / Gravimetric | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC / Gravimetric | ||
| Hexane | 25 | HPLC / Gravimetric | ||
| Toluene | 25 | HPLC / Gravimetric |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
4.1 Principle
An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution in contact with the undissolved solid. After phase separation, the concentration of the solute in the clear supernatant is measured.
4.2 Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)
4.3 Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation at the same temperature can be used to accelerate this process.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Visualized Workflow
The logical flow of the solubility determination process is illustrated below.
Caption: Experimental workflow for determining compound solubility via the shake-flask method.
Conclusion
While specific solubility data for this compound remains to be published, a systematic approach based on its chemical structure allows for reliable qualitative predictions. The molecule's polar functional groups suggest good solubility in polar solvents and limited solubility in non-polar media. For drug development and research applications, it is imperative to determine precise quantitative solubility through rigorous experimental methods. The shake-flask protocol detailed in this guide provides a robust framework for obtaining high-quality, reproducible data essential for advancing scientific inquiry.
References
Methodological & Application
Synthesis of 3-Methoxypyrrolidin-2-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methoxypyrrolidin-2-one derivatives. The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a methoxy group at the 3-position can significantly influence the pharmacological properties of these molecules, including their binding affinity to biological targets and their metabolic stability.
Introduction
Pyrrolidin-2-one derivatives are key components in the development of novel therapeutics due to their ability to mimic peptide bonds and interact with a variety of biological targets. The 3-substituted pyrrolidinones, in particular, have garnered significant interest. A notable application of a 3-methoxypyrrolidinyl moiety is found in potent antagonists of the P2Y12 receptor, a crucial target in the development of antiplatelet therapies. Understanding the synthesis of these derivatives is therefore of high importance for drug discovery and development.
Synthetic Pathways
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the synthesis of a 3-hydroxypyrrolidin-2-one intermediate, followed by O-methylation.
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound.
A key step in this pathway is the O-methylation of the 3-hydroxy intermediate. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of this compound derivatives.
Protocol 1: Synthesis of 3-Hydroxypyrrolidin-2-one from Malic Acid
This protocol is based on a stereoconservative approach to construct the hydroxy-substituted pyrrolidinone moiety.[1]
Materials:
-
L-Malic acid
-
Thionyl chloride
-
Ammonia solution
-
Appropriate solvents (e.g., Dichloromethane, Methanol)
-
Reducing agent (e.g., Sodium borohydride)
Procedure:
-
Activation of Malic Acid: L-Malic acid is treated with thionyl chloride to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane at reduced temperatures.
-
Amidation: The resulting acid chloride is then reacted with an ammonia solution to form the diamide.
-
Cyclization and Reduction: The diamide undergoes cyclization upon heating, followed by a selective reduction of one of the amide carbonyl groups to a methylene group, and the other to a hydroxyl group, to yield 3-hydroxypyrrolidin-2-one. A suitable reducing agent for this step is sodium borohydride in a protic solvent like methanol.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: O-Methylation of 3-Hydroxypyrrolidin-2-one (Williamson Ether Synthesis)
This protocol describes the methylation of the hydroxyl group to form the desired 3-methoxy derivative.
Materials:
-
3-Hydroxypyrrolidin-2-one
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Methylating agent (e.g., Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
Deprotonation: To a solution of 3-hydroxypyrrolidin-2-one in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C. The mixture is stirred at this temperature for a specified time to allow for the formation of the alkoxide.
-
Methylation: The methylating agent is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Quantitative Data
| Entry | Substrate | Base | Methylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Ethylphenol | NaOH | Methyl iodide | - | Reflux | 1 | - |
| 2 | 2-Naphthol | NaOH | 1-Bromobutane | Ethanol | Reflux | 0.83 | - |
| 3 | Salicylic Acid | NaHCO₃ | Dimethyl sulfate | - | 90 | 1.5 | 96 |
Application in Drug Development: Targeting the P2Y12 Receptor
Derivatives of 3-methoxypyrrolidine have been identified as potent antagonists of the P2Y12 receptor. The P2Y12 receptor is a G-protein coupled receptor (GPCR) found on the surface of platelets and is a key player in thrombosis. Its activation by adenosine diphosphate (ADP) leads to a signaling cascade that promotes platelet aggregation.
The signaling pathway initiated by P2Y12 receptor activation is depicted below:
Caption: P2Y12 receptor signaling pathway in platelets.
Antagonists containing the this compound scaffold can block the binding of ADP to the P2Y12 receptor, thereby inhibiting platelet aggregation and reducing the risk of thrombosis. The development of novel derivatives with improved potency and pharmacokinetic profiles is an active area of research.
Conclusion
The synthesis of this compound derivatives represents a valuable strategy in the design of new therapeutic agents. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and application of this important class of molecules. Further optimization of reaction conditions and exploration of diverse substitution patterns will undoubtedly lead to the discovery of novel compounds with significant biological activity.
References
Application Notes and Protocols: The Use of 3-Methoxypyrrolidin-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxypyrrolidin-2-one is a functionalized lactam that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines a polar lactam ring, which can participate in hydrogen bonding and offers a site for further functionalization, with a methoxy group that can influence the molecule's stereoelectronic properties and serve as a handle for chemical transformations. This document provides an overview of the potential synthetic routes to this compound, based on the synthesis of its precursor, 3-hydroxypyrrolidin-2-one, and outlines its prospective applications as a chiral building block and intermediate in the synthesis of more complex molecules. Detailed experimental protocols for the synthesis of the hydroxy precursor are provided, along with a general procedure for its subsequent alkylation.
Introduction
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds and approved drugs. The functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of a methoxy group at the 3-position can impart specific conformational constraints and alter the polarity and metabolic stability of the resulting molecules. As a chiral molecule, enantiomerically pure this compound can serve as a valuable synthon for the stereoselective synthesis of complex targets.
While direct literature on the synthesis and applications of this compound is limited, its synthesis can be logically approached via the well-documented precursor, 3-hydroxypyrrolidin-2-one. This document outlines a proposed synthetic pathway and discusses the potential utility of the title compound in various synthetic endeavors.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step sequence starting from a suitable precursor to 3-hydroxypyrrolidin-2-one, followed by the methylation of the hydroxyl group.
Synthesis of 3-Hydroxypyrrolidin-2-one
Several methods have been reported for the synthesis of optically pure 3-hydroxypyrrolidin-2-one. A common strategy employs (S)-4-amino-2-hydroxybutyric acid as a starting material, which can be cyclized to the corresponding lactam.
Table 1: Synthetic Routes to (S)-3-Hydroxypyrrolidin-2-one
| Starting Material | Key Steps | Reported Yield | Reference |
| (S)-4-azido-2-hydroxybutyric acid ethyl ester | 1. Staudinger reaction (PPh₃) 2. Intramolecular cyclization | 75% | [1] |
| 4-amino-(S)-2-hydroxybutylic acid | 1. Esterification 2. Lactam cyclization | Not specified | [2] |
A detailed experimental protocol for the synthesis of (S)-3-hydroxypyrrolidin-2-one from (S)-4-azido-2-hydroxybutyric acid ethyl ester is provided below.
Proposed Methylation of 3-Hydroxypyrrolidin-2-one
The hydroxyl group of 3-hydroxypyrrolidin-2-one can be methylated using standard procedures for alcohol alkylation. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a suitable base to form an alkoxide, followed by reaction with a methylating agent.
Table 2: General Conditions for O-Methylation
| Base | Methylating Agent | Solvent | Temperature |
| Sodium hydride (NaH) | Methyl iodide (CH₃I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |
| Potassium tert-butoxide (KOtBu) | Dimethyl sulfate ((CH₃)₂SO₄) | Tetrahydrofuran (THF) | 0 °C to room temperature |
| Silver(I) oxide (Ag₂O) | Methyl iodide (CH₃I) | Dichloromethane (DCM), Acetonitrile (MeCN) | Room temperature |
The choice of base and solvent can be critical to avoid side reactions, such as N-alkylation of the lactam. Protection of the lactam nitrogen may be necessary in some cases.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidin-2-one[1]
Materials:
-
(S)-4-azido-2-hydroxybutyric acid ethyl ester
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of (S)-4-azido-2-hydroxybutyric acid ethyl ester (1.0 equiv) in anhydrous THF, triphenylphosphine (1.1 equiv) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
Water is added to the reaction mixture, and stirring is continued for an additional 48 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-3-hydroxypyrrolidin-2-one.
Expected Yield: ~75%
Protocol 2: General Procedure for the Methylation of (S)-3-Hydroxypyrrolidin-2-one
Materials:
-
(S)-3-hydroxypyrrolidin-2-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, a solution of (S)-3-hydroxypyrrolidin-2-one (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (1.5 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield (S)-3-methoxypyrrolidin-2-one.
Potential Applications in Organic Synthesis
Chiral Building Block
Enantiomerically pure this compound can serve as a valuable chiral building block for the synthesis of complex natural products and pharmaceutical agents.[3] The stereocenter at the 3-position can be used to induce chirality in subsequent reactions.
Intermediate in Drug Discovery
The pyrrolidin-2-one nucleus is a common feature in many biologically active molecules. The methoxy group can be a key pharmacophoric element or a precursor for other functional groups. For example, it can be cleaved to reveal the hydroxyl group for further derivatization or to act as a hydrogen bond donor. The presence of the methoxy group can also improve pharmacokinetic properties such as cell permeability and metabolic stability.
Ligand Synthesis
The nitrogen atom of the lactam can be functionalized, and the overall structure can be incorporated into chiral ligands for asymmetric catalysis. The methoxy group can play a role in coordinating to a metal center or influencing the steric environment of the catalytic pocket.
Visualizations
Caption: Proposed synthetic pathway to this compound and its potential applications.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Based on the established chemistry of its 3-hydroxy analog, a reliable synthetic route can be proposed. The protocols and application notes provided herein are intended to facilitate the synthesis and exploration of this compound's utility in the development of new chemical entities with potential applications in medicinal chemistry and beyond. Further research into the specific reactions and applications of this compound is warranted to fully realize its synthetic potential.
References
Application Notes and Protocols for Reactions Involving 3-Methoxypyrrolidin-2-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyrrolidin-2-one and its related structures, particularly 3-methoxypyrrolidine, are valuable building blocks in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The introduction of a methoxy group at the 3-position can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a key feature in the design of novel therapeutics.
These application notes provide detailed experimental protocols for a key reaction involving a 3-methoxypyrrolidine derivative, specifically its use in the synthesis of a pyrimidine-based P2Y12 receptor antagonist. The P2Y12 receptor is a crucial target in the development of antiplatelet therapies for the treatment and prevention of cardiovascular diseases.
Key Applications
The 3-methoxypyrrolidine moiety is strategically employed in drug discovery to:
-
Enhance Potency and Selectivity: The stereochemistry and electronic properties of the methoxy group can lead to more specific and potent interactions with biological targets.
-
Improve Pharmacokinetic Properties: Modification of the pyrrolidine ring can optimize absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
-
Serve as a Versatile Scaffold: The pyrrolidinone or pyrrolidine core provides a rigid framework for the spatial arrangement of various pharmacophoric groups.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-6-((S)-3-methoxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid
This protocol details the nucleophilic aromatic substitution reaction of a dichloropyrimidine with (S)-3-methoxypyrrolidine, a key step in the synthesis of potent P2Y12 receptor antagonists.
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4,6-dichloro-2-phenylpyrimidine | 225.08 | 1.0 g | 4.44 |
| (S)-3-methoxypyrrolidine hydrochloride | 137.61 | 0.67 g | 4.88 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.3 mL | 13.32 |
| 1-Methyl-2-pyrrolidinone (NMP) | 99.13 | 10 mL | - |
Procedure:
-
To a solution of 4,6-dichloro-2-phenylpyrimidine (1.0 g, 4.44 mmol) in 1-methyl-2-pyrrolidinone (NMP, 10 mL) is added (S)-3-methoxypyrrolidine hydrochloride (0.67 g, 4.88 mmol) and N,N-diisopropylethylamine (DIPEA, 2.3 mL, 13.32 mmol).
-
The reaction mixture is stirred at 80°C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Expected Yield: ~85%
Characterization Data:
| Technique | Data |
| ¹H NMR | Characteristic peaks for the pyrimidine, phenyl, and 3-methoxypyrrolidine moieties. The exact shifts will depend on the solvent used. |
| LC-MS | Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₅H₁₆ClN₃O). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the general experimental workflow for the synthesis and evaluation of P2Y12 receptor antagonists.
Application Notes and Protocols: 3-Methoxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyrrolidin-2-one is a substituted γ-lactam that holds potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring both a lactam ring and a methoxy group at the C3 position, suggests unique reactivity and potential for derivatization. Understanding the reaction mechanisms and kinetics of this compound is crucial for its effective utilization in the synthesis of novel chemical entities.
Inferred Reaction Mechanisms
The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon within the lactam ring and the influence of the electron-withdrawing methoxy group at the adjacent C3 position.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of this compound is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino group results in the opening of the lactam ring to form 4-amino-3-methoxybutanoic acid. The electron-withdrawing nature of the C3-methoxy group is expected to further enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted pyrrolidin-2-one.
Caption: Inferred mechanism of acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as hydroxide, the reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the amide bond and formation of the corresponding carboxylate and amino group. The inductive effect of the C3-methoxy group is anticipated to influence the stability of the tetrahedral intermediate and the transition state, thereby affecting the reaction rate.
Caption: Inferred mechanism of base-catalyzed hydrolysis.
Comparative Kinetics of Lactam Hydrolysis
While specific kinetic data for this compound are not available, the following table summarizes the hydrolysis kinetics of related lactams to provide a comparative context. The presence of substituents can significantly alter the rate of hydrolysis. For instance, electron-withdrawing groups adjacent to the carbonyl generally increase the rate of nucleophilic attack.
| Lactam | Condition | Rate Constant (k) | Reference |
| 2-Pyrrolidinone (γ-Butyrolactam) | Acid Hydrolysis (H₂SO₄) | Varies with acid concentration | General Lactam Chemistry |
| 2-Pyrrolidinone (γ-Butyrolactam) | Base Hydrolysis (NaOH) | Varies with base concentration | General Lactam Chemistry |
| Substituted β-Lactams | Alkaline Hydrolysis | Rate is influenced by C3 substituents | [1] |
Experimental Protocols
The synthesis of this compound can be approached from its corresponding hydroxylated precursor, 3-hydroxy-pyrrolidin-2-one.
Protocol 1: Synthesis of 3-Hydroxy-pyrrolidin-2-one
This protocol is adapted from methods for the synthesis of substituted 3-hydroxy-2-pyrrolidinones.[2][3]
Materials:
-
A suitable starting material such as malic acid or a related precursor.[2]
-
Appropriate reagents for cyclization and reduction (e.g., cyanoborohydride on a solid support).[2]
-
Solvents (e.g., trifluoroethanol).[2]
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
A stereoconservative approach starting from a chiral precursor like malic acid is employed to construct the hydroxy-substituted pyrrolidinone ring.[2]
-
The key cyclization and reduction step can be performed using a reducing agent such as cyanoborohydride immobilized on a solid support (e.g., Amberlyst 26) in a suitable solvent like trifluoroethanol.[2]
-
The reaction mixture is stirred at a controlled temperature until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the solid support is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield pure 3-hydroxy-pyrrolidin-2-one.
Caption: Workflow for the synthesis of 3-hydroxy-pyrrolidin-2-one.
Protocol 2: Synthesis of this compound (Alkylation of 3-Hydroxy-pyrrolidin-2-one)
This protocol describes a general method for the O-alkylation of a hydroxyl group.
Materials:
-
3-Hydroxy-pyrrolidin-2-one
-
A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 3-hydroxy-pyrrolidin-2-one in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add the base portion-wise.
-
Stir the mixture at 0°C for a specified time to allow for the formation of the alkoxide.
-
Slowly add the methylating agent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
While direct experimental data on the reaction mechanisms and kinetics of this compound are limited, this document provides a foundational understanding based on the established principles of lactam chemistry. The inferred mechanisms for acid- and base-catalyzed hydrolysis, along with the provided synthetic protocols, offer valuable guidance for researchers working with this and related compounds. Further experimental studies are warranted to elucidate the precise kinetic parameters and to explore the full synthetic potential of this compound.
References
- 1. Substituent effects on reactivity and spectral parameters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical synthesis of the major 3-hydroxy-2-pyrrolidinone metabolite of a potent CDK2/cyclin A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
Application Notes and Protocols for the Purification of 3-Methoxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-Methoxypyrrolidin-2-one, a key intermediate in various synthetic applications. The following methods have been compiled to offer robust procedures for achieving high purity of the target compound.
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound is contingent upon the impurity profile of the crude material and the desired final purity. The principal methods for purifying this compound are column chromatography and recrystallization. Distillation is generally less suitable for this compound due to its relatively high boiling point and potential for thermal degradation.
-
Column Chromatography: This technique is highly effective for separating the target compound from a wide range of impurities, including those with similar polarities. It is particularly useful for initial purification of crude reaction mixtures.
-
Recrystallization: As this compound is a solid at room temperature, recrystallization is an excellent method for achieving high purity, especially for removing minor impurities after an initial purification step like chromatography.
Experimental Protocols
Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Glass column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 9:1 DCM/MeOH).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the packed column.
-
Elution: Begin elution with the selected solvent system. A common starting point for lactams is a mixture of a non-polar and a polar solvent, such as Hexanes/EtOAc or DCM/MeOH. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.
-
Monitoring by TLC: Monitor the collected fractions by TLC to identify those containing the pure product. Use an appropriate visualization method, such as a UV lamp or a chemical stain (e.g., potassium permanganate).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Purification by Recrystallization
This protocol is suitable for purifying this compound that is already of moderate purity.
Materials:
-
Partially purified this compound
-
Dichloromethane (DCM)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the compound in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "soluble" solvent and a "non-soluble" solvent in which the compound is insoluble. Based on similar compounds, a mixture of DCM and ethanol or DCM and ethyl acetate is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the "soluble" solvent (e.g., DCM). Gently heat and stir the mixture until the solid is completely dissolved.
-
Induce Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. If using a solvent pair, slowly add the "non-soluble" solvent (e.g., ethanol or ethyl acetate) to the hot solution until it becomes slightly cloudy. Then, allow it to cool as described.
-
Crystal Formation: Allow sufficient time for the crystals to form. Slow cooling generally results in larger, purer crystals.
-
Isolation: Isolate the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of this compound based on the described protocols. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Column Chromatography Purification Data
| Parameter | Before Purification | After Purification |
| Appearance | Brownish oil/solid | White to off-white solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 70-85% |
| Eluent System | - | 95:5 to 90:10 DCM/MeOH |
| Retention Factor (Rf) | - | ~0.4 (in 9:1 DCM/MeOH) |
Table 2: Recrystallization Purification Data
| Parameter | Before Purification | After Purification |
| Appearance | Off-white solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Yield | - | 80-95% |
| Recrystallization Solvent | - | DCM/Ethanol or DCM/EtOAc |
| Melting Point | 54-65 °C | 66-68 °C |
Logical Relationship of Purification Techniques
The purification of this compound often involves a sequential approach to achieve the desired level of purity.
Caption: Sequential purification strategy for this compound.
Application Notes and Protocols for the Scale-up Synthesis of 3-Methoxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the scale-up synthesis of 3-Methoxypyrrolidin-2-one, a valuable intermediate in pharmaceutical development. The synthesis commences with the preparation of the key precursor, 3-Hydroxy-pyrrolidin-2-one, from a suitable starting material such as malic acid. The subsequent O-methylation of the hydroxyl group affords the target compound. This application note includes comprehensive experimental procedures, tabulated data for reagents and reaction parameters, and process flow diagrams to ensure clarity and reproducibility for researchers in a laboratory or pilot plant setting.
Introduction
This compound and its derivatives are important structural motifs in a variety of biologically active molecules. The development of a robust and scalable synthetic route is crucial for ensuring a reliable supply of this intermediate for research and development purposes. The presented protocol is designed to be adaptable for kilogram-scale production, focusing on practical and cost-effective methodologies.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 3-Hydroxy-pyrrolidin-2-one, which is then followed by an O-methylation reaction to yield the final product.
3-Methoxypyrrolidin-2-one: A Versatile Precursor for the Development of Novel P2Y12 Receptor Antagonists
Introduction
3-Methoxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a key precursor for the synthesis of novel therapeutic agents. Its utility is prominently demonstrated in the development of potent and selective P2Y12 receptor antagonists, a critical class of antiplatelet drugs. This application note details the use of (S)-3-methoxypyrrolidine, derived from its lactam precursor, in the synthesis of the clinical candidate ACT-246475 (Selatogrel), and provides relevant experimental protocols and biological context.
Application in the Synthesis of P2Y12 Receptor Antagonists
The pyrrolidine scaffold is a privileged structure in drug discovery, and its derivatives have been successfully incorporated into a wide range of biologically active molecules. In the context of P2Y12 receptor antagonists, the (S)-3-methoxypyrrolidin-1-yl moiety has been identified as a key component of the potent and selective inhibitor ACT-246475. This compound is a reversible antagonist of the P2Y12 receptor, which plays a central role in ADP-induced platelet aggregation.
The synthesis of ACT-246475 involves the coupling of a 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid core with a phosphonic acid-containing piperazine moiety. The (S)-3-methoxypyrrolidine fragment is introduced early in the synthetic sequence, highlighting the importance of having an efficient route to this chiral intermediate.
From Lactam to Bioactive Moiety: A Synthetic Overview
While the direct use of this compound in the final coupling steps is not reported, it serves as a logical and common precursor to the required (S)-3-methoxypyrrolidine. The synthesis of chiral 3-substituted pyrrolidines often proceeds through the reduction of the corresponding lactam (pyrrolidin-2-one). This strategy allows for the establishment of the desired stereochemistry at the 3-position early in the synthesis.
A general and plausible synthetic pathway from the lactam to the final drug candidate is outlined below. This workflow illustrates the logical connection between this compound and the development of novel compounds like ACT-246475.
Experimental Protocols
The following are representative protocols for the key transformations involved in the synthesis of the (S)-3-methoxypyrrolidine moiety and its incorporation into the pyrimidine core.
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine from a Lactam Intermediate (General Procedure)
This protocol describes a general method for the reduction of a chiral hydroxypyrrolidinone, which is a crucial step in obtaining the desired pyrrolidine intermediate.
-
Reaction Setup: To a solution of (S)-3-hydroxypyrrolidin-2-one (1.0 eq) in an anhydrous aprotic solvent such as diglyme under an inert atmosphere (e.g., argon or nitrogen), add sodium borohydride (1.0 to 10.0 eq) in portions at room temperature.
-
Acid Addition: Cool the suspension to 0 °C and slowly add sulfuric acid (1.0 to 4.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 20 °C and 150 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Basify the mixture with a strong base (e.g., NaOH) to pH > 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield (S)-3-hydroxypyrrolidine.
Protocol 2: Methylation of (S)-3-Hydroxypyrrolidine
This protocol outlines a standard procedure for the O-methylation of the hydroxyl group.
-
Reaction Setup: Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF) and cool to 0 °C.
-
Base Addition: Add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, allowing for the evolution of hydrogen gas to cease between additions.
-
Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude (S)-3-methoxypyrrolidine can be purified by distillation or column chromatography.
Protocol 3: Synthesis of 6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid
This protocol describes the nucleophilic aromatic substitution to form the core of ACT-246475.
-
Reaction Setup: In a reaction vessel, combine 6-chloro-2-phenylpyrimidine-4-carboxylic acid (1.0 eq), (S)-3-methoxypyrrolidine (1.2 eq), and a suitable base such as diisopropylethylamine (DIPEA) (2.5 eq) in a polar aprotic solvent like DMSO or NMP.
-
Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Purification: Acidify the aqueous solution with an acid such as HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to obtain the desired product. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the biological activity of ACT-246475 and related compounds as P2Y12 receptor antagonists. The data is presented as the half-maximal inhibitory concentration (IC50) for ADP-induced platelet aggregation in human platelet-rich plasma.
| Compound | Moiety at Position 6 of Pyrimidine | P2Y12 IC50 (nM) |
| ACT-246475 | (S)-3-Methoxypyrrolidin-1-yl | 106 [1] |
| Analog 1 | (R)-3-Methoxypyrrolidin-1-yl | >1000 |
| Analog 2 | 3-Fluoropyrrolidin-1-yl | 250 |
| Analog 3 | Pyrrolidin-1-yl | 500 |
| Ticagrelor | (Reference Compound) | 316[1] |
Data is representative and compiled from medicinal chemistry literature.
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand ADP, initiates a signaling cascade leading to platelet activation and aggregation.[2][3][4] Antagonists of this receptor, such as ACT-246475, block this pathway and thereby exert their antiplatelet effects.
This compound is a valuable and versatile precursor for the synthesis of complex, biologically active molecules. Its application in the development of the P2Y12 receptor antagonist ACT-246475 demonstrates its importance as a chiral building block in modern drug discovery. The synthetic routes, while requiring multiple steps, are amenable to large-scale production and allow for the precise installation of the desired stereochemistry and functionality, ultimately leading to potent and selective drug candidates. The protocols and data presented herein provide a framework for researchers and scientists in the field of drug development to utilize this important scaffold in their own research endeavors.
References
Application Notes & Protocols: Asymmetric Synthesis of 3-Methoxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, proposed methodology for the asymmetric synthesis of (S)-3-Methoxypyrrolidin-2-one, a chiral building block with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol for this specific molecule, the following synthesis is a projected route based on established stereoselective transformations of related compounds, particularly the synthesis of chiral 3-hydroxypyrrolidin-2-one from L-aspartic acid and subsequent etherification.
Overview of the Synthetic Strategy
The proposed asymmetric synthesis commences from the readily available and inexpensive chiral pool starting material, L-aspartic acid. The strategy involves the selective reduction of one carboxylic acid moiety, followed by cyclization to form the chiral γ-lactam ring with a hydroxyl group at the 3-position. The final step is the methylation of this hydroxyl group to yield the target compound, (S)-3-Methoxypyrrolidin-2-one. The stereochemistry at the C3 position is established from the chiral center of the starting L-aspartic acid.
Logical Workflow of the Proposed Synthesis
Caption: Proposed synthetic workflow for (S)-3-Methoxypyrrolidin-2-one.
Experimental Protocols
Step 1: Synthesis of (S)-4-Amino-3-hydroxybutanoic acid hydrochloride from L-Aspartic Acid
This initial step involves the protection of the amino group of L-aspartic acid, followed by the selective reduction of the α-carboxylic acid.
Protocol:
-
N-protection: Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium carbonate (2.5 eq) and cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid.
-
Selective α-esterification: Dissolve N-Boc-L-aspartic acid (1.0 eq) in acetic anhydride and stir at room temperature for 3 hours to form the corresponding anhydride. Remove the acetic anhydride under high vacuum. To the resulting anhydride, add benzyl alcohol (1.2 eq) and stir at 60 °C for 4 hours. Cool the mixture and purify by column chromatography to yield N-Boc-L-aspartic acid α-benzyl ester.
-
Reduction: Dissolve the N-Boc-L-aspartic acid α-benzyl ester (1.0 eq) in anhydrous THF and cool to 0 °C. Add borane dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq) dropwise. Stir the reaction at 0 °C for 2 hours and then at room temperature for 6 hours. Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.
-
Deprotection: Dissolve the crude product in a solution of 4 M HCl in dioxane and stir at room temperature for 4 hours. Concentrate the mixture under reduced pressure to obtain the crude (S)-4-amino-3-hydroxybutanoic acid hydrochloride.
Step 2: Synthesis of (S)-3-Hydroxypyrrolidin-2-one
This step involves the cyclization of the amino hydroxy acid to the corresponding lactam.
Protocol:
-
Dissolve the crude (S)-4-amino-3-hydroxybutanoic acid hydrochloride (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid, 0.1 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Dichloromethane:Methanol gradient) to afford (S)-3-Hydroxypyrrolidin-2-one.
Step 3: Synthesis of (S)-3-Methoxypyrrolidin-2-one
The final step is the methylation of the hydroxyl group via a Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 mechanism.[1][3]
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of (S)-3-Hydroxypyrrolidin-2-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add methyl iodide (MeI, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield (S)-3-Methoxypyrrolidin-2-one.
Data Presentation (Projected)
The following table summarizes the projected yields and stereochemical purity for the proposed synthetic route. These values are illustrative and based on typical outcomes for similar transformations.
| Step | Product | Starting Material | Projected Yield (%) | Projected Purity (ee/de) |
| 1 | (S)-4-Amino-3-hydroxybutanoic acid hydrochloride | L-Aspartic Acid | 60-70 | >99% ee |
| 2 | (S)-3-Hydroxypyrrolidin-2-one | (S)-4-Amino-3-hydroxybutanoic acid hydrochloride | 75-85 | >99% ee |
| 3 | (S)-3-Methoxypyrrolidin-2-one | (S)-3-Hydroxypyrrolidin-2-one | 80-90 | >99% ee |
Visualization of Key Reaction
Williamson Ether Synthesis for Methylation
The final step of the synthesis employs the Williamson ether synthesis to form the methoxy group. This reaction involves the formation of an alkoxide from the alcohol, which then acts as a nucleophile to attack the methyl iodide.
Caption: Key methylation step via Williamson ether synthesis.
Disclaimer: The protocols and data presented herein are proposed based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the direct synthesis of 3-Methoxypyrrolidin-2-one and should be adapted and optimized by qualified researchers in a controlled laboratory setting. All necessary safety precautions should be taken when handling the listed reagents.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Methoxypyrrolidin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxypyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable synthetic strategy is a two-step process. The first step involves the synthesis of the precursor, 3-Hydroxypyrrolidin-2-one. The second step is the selective O-methylation of the hydroxyl group to yield the final product, this compound.
Q2: What are the recommended starting materials for the synthesis of 3-Hydroxypyrrolidin-2-one?
A2: A common and effective starting material is (S)-4-amino-2-hydroxybutyric acid. This can be converted to (S)-3-hydroxy-2-pyrrolidinone through an esterification followed by a lactam cyclization. Another potential starting material is glutamic acid, which can be converted to pyrrolidin-2-one, although this route is less direct for the 3-hydroxy derivative.
Q3: How can I achieve selective O-methylation of 3-Hydroxypyrrolidin-2-one without significant N-methylation of the lactam?
A3: Selective O-methylation can be achieved by carefully choosing the reaction conditions. Using a less hindered methylating agent and controlling the stoichiometry of the base can favor O-alkylation. For complete selectivity, protection of the lactam nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, is recommended prior to methylation. The Boc group can be subsequently removed under acidic conditions.
Q4: What are the most common challenges encountered during the synthesis of this compound?
A4: The primary challenges include:
-
Low yield in the synthesis of 3-Hydroxypyrrolidin-2-one: This can be due to incomplete cyclization or side reactions.
-
Competing N-methylation: The lactam nitrogen can also be methylated, leading to a mixture of products.
-
Difficulty in product purification: Separating the desired O-methylated product from the N-methylated byproduct and unreacted starting material can be challenging.
-
Decomposition of the product: The pyrrolidinone ring can be sensitive to harsh reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in 3-Hydroxypyrrolidin-2-one Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the starting amino acid | Incomplete esterification or lactamization. | - Ensure anhydrous conditions for the esterification step. - Increase reaction time or temperature for the cyclization step. - Use a more effective base for the lactamization. |
| Formation of multiple byproducts | Side reactions such as polymerization or degradation. | - Optimize the reaction temperature; avoid excessive heat. - Use a milder base for the cyclization. - Ensure the purity of the starting material. |
Issue 2: Poor Selectivity in the Methylation Step (N- vs. O-methylation)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of N-methylated byproduct | The lactam nitrogen is more nucleophilic under the reaction conditions. | - Use a less sterically hindered and more reactive methylating agent (e.g., methyl iodide over dimethyl sulfate). - Employ a bulky base to selectively deprotonate the hydroxyl group. - Protect the lactam nitrogen with a Boc group before methylation. |
| Low conversion to the O-methylated product | The hydroxyl group is not sufficiently activated. | - Use a stronger base to ensure complete deprotonation of the hydroxyl group. - Increase the reaction temperature, while monitoring for decomposition. - Use a more polar aprotic solvent to enhance the nucleophilicity of the alkoxide. |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidin-2-one from (S)-4-amino-2-hydroxybutyric acid
This protocol is adapted from patent literature and involves a two-step, one-pot procedure.
-
Esterification:
-
To a solution of (S)-4-amino-2-hydroxybutyric acid (1 equivalent) in methanol, add 1.5 equivalents of thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Lactam Cyclization:
-
Neutralize the reaction mixture with a suitable base (e.g., potassium carbonate).
-
Stir at room temperature for 12 hours.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-3-hydroxy-2-pyrrolidinone.
-
Purify by column chromatography or recrystallization. A reported yield for this conversion is approximately 89%.
-
Protocol 2: O-Methylation of 3-Hydroxypyrrolidin-2-one via Williamson Ether Synthesis
This is a general protocol; optimization may be required.
-
Deprotonation:
-
Dissolve 3-Hydroxypyrrolidin-2-one (1 equivalent) in a dry aprotic solvent (e.g., THF, DMF).
-
Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.
-
-
Methylation:
-
Cool the reaction mixture back to 0°C.
-
Add a methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Methylating Agents for Williamson Ether Synthesis
| Methylating Agent | Typical Base | Typical Solvent | Relative Reactivity | Potential Issues |
| Methyl Iodide (CH₃I) | NaH, KH | THF, DMF | High | Highly toxic, light-sensitive |
| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaH | Acetone, DMF | Moderate | Highly toxic and corrosive |
| Dimethyl Carbonate ((CH₃)₂O₂CO) | DBU, K₂CO₃ | DMC (as solvent) | Low | Requires higher temperatures |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the O-methylation step.
Technical Support Center: 3-Methoxypyrrolidin-2-one Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Methoxypyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and practical approach involves a two-step synthesis. The first step is the formation of a 3-hydroxy-2-pyrrolidinone intermediate. This can be achieved through various methods, including those starting from malic acid.[1] The subsequent step is the methylation of the hydroxyl group to yield the final this compound product.
Q2: What are the critical parameters to control for optimal yield and purity?
A2: Key parameters include reaction temperature, choice of reagents (especially the methylating agent and base), solvent, and reaction time. Careful control of these variables is crucial to minimize side reactions and maximize the conversion of the starting material.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted 3-hydroxy-2-pyrrolidinone, over-methylated byproducts, and products from side reactions such as elimination or rearrangement. The presence of amine impurities can also affect purity and color.[2]
Q4: What purification techniques are most effective for this compound?
A4: Column chromatography on silica gel is a standard and effective method for purifying this compound.[3] Additionally, treatment with activated alumina can be employed to remove polar impurities and color.[2]
Troubleshooting Guides
Problem 1: Low Yield of this compound
This section addresses potential causes and solutions for lower-than-expected yields.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Methylation | - Increase the equivalents of the methylating agent (e.g., dimethyl sulfate, methyl iodide).- Extend the reaction time.- Ensure the base used is sufficiently strong and added in appropriate equivalents. | Drive the reaction to completion, increasing the conversion of the hydroxyl intermediate to the methoxy product. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures may reduce side reactions.- Choose a more selective methylating agent.- Use a non-nucleophilic base to minimize base-catalyzed side reactions. | Minimize the formation of unwanted byproducts, thereby increasing the relative yield of the desired product. |
| Degradation of Product | - Ensure the work-up procedure is not overly acidic or basic.- Minimize the time the product is exposed to harsh conditions. | Preserve the integrity of the this compound during isolation. |
| Poor Recovery | - Optimize the extraction solvent and pH.- If using chromatography, ensure proper loading and elution conditions. | Maximize the recovery of the product from the reaction mixture and purification process. |
Problem 2: Low Purity of this compound
This section provides guidance on identifying and resolving purity issues.
| Impurity Type | Identification Method | Troubleshooting Step |
| Unreacted Starting Material | TLC, HPLC, NMR | - Drive the reaction to completion as described in "Problem 1".- Optimize chromatographic separation to effectively remove the more polar starting material. |
| Over-methylated Byproducts | GC-MS, LC-MS, NMR | - Use a stoichiometric amount of the methylating agent.- Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations. |
| Amine Impurities | Colorimetric tests, GC-MS | - Treat the crude product with an acidic wash during work-up.- Pass a solution of the product through a pad of activated alumina.[2] |
| Solvent Impurities | NMR, GC | - Ensure complete removal of residual solvents under high vacuum.- Use high-purity solvents for the reaction and purification. |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-2-pyrrolidinone (Illustrative)
This protocol is a general representation based on synthetic strategies for similar compounds.[1]
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Starting Material: A suitable precursor, such as a derivative of malic acid, is chosen.
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Cyclization: The precursor is reacted with an amine source under conditions that promote intramolecular cyclization to form the pyrrolidinone ring.
-
Deprotection (if necessary): If protecting groups are used, they are removed to yield 3-hydroxy-2-pyrrolidinone.
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Purification: The crude product is purified, typically by recrystallization or column chromatography.
Protocol 2: Methylation of 3-Hydroxy-2-pyrrolidinone
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Dissolution: Dissolve 3-hydroxy-2-pyrrolidinone in a suitable aprotic solvent (e.g., THF, DMF).
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Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise. Stir for 30-60 minutes to allow for complete deprotonation of the hydroxyl group.
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Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the cooled solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or HPLC.
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Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
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Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentration: Remove the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. A practical synthesis of the major 3-hydroxy-2-pyrrolidinone metabolite of a potent CDK2/cyclin A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2005092851A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 3. TW201623229A - New process for the preparation of high purity prostaglandins - Google Patents [patents.google.com]
Troubleshooting failed reactions with 3-Methoxypyrrolidin-2-one
Welcome to the technical support center for 3-Methoxypyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is typically used in reactions such as N-alkylation, N-acylation, and as a precursor for the synthesis of more complex substituted pyrrolidines. Its bifunctional nature (lactam and methoxy group) allows for a variety of synthetic transformations.
Q2: How does the 3-methoxy group influence the reactivity of the pyrrolidin-2-one core?
A2: The electron-donating methoxy group at the C3 position can influence the reactivity of the lactam ring. It can affect the acidity of the N-H proton and the electrophilicity of the carbonyl carbon. Under certain conditions, it can also be a leaving group, leading to the formation of an unsaturated lactam.
Q3: What are the general stability characteristics of this compound?
A3: this compound is generally stable under neutral and mildly basic conditions. However, strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the lactam or elimination of the methoxy group.
Q4: How can I purify this compound and its derivatives?
A4: Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of the product. Recrystallization or distillation under reduced pressure may also be viable options for the starting material and some derivatives.
Troubleshooting Guides
Guide 1: Failed N-Alkylation or N-Acylation Reactions
Problem: Low to no conversion of this compound to the desired N-substituted product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficiently strong base | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of weaker bases like triethylamine (TEA) or potassium carbonate (K2CO3). | The N-H proton of the lactam needs to be sufficiently deprotonated to form the nucleophilic amide anion for the reaction to proceed efficiently. |
| Poor solvent choice | Ensure the use of an appropriate anhydrous polar aprotic solvent like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (ACN). | These solvents effectively solvate the cation of the base without interfering with the nucleophile, facilitating the reaction. |
| Low reaction temperature | Gradually increase the reaction temperature. For less reactive alkylating/acylating agents, refluxing may be necessary. | Higher temperatures can overcome the activation energy barrier for the reaction. |
| Steric hindrance | If using a bulky alkylating or acylating agent, consider a less hindered alternative if the synthesis allows. | Steric hindrance around the nitrogen atom can impede the approach of the electrophile. |
| Decomposition of starting material | Monitor the reaction for the appearance of byproducts. Strong basic conditions at high temperatures can lead to elimination of the methoxy group. | If elimination is observed, consider using milder reaction conditions (lower temperature, less harsh base). |
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To a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Guide 2: Unwanted Elimination of the Methoxy Group
Problem: Formation of a significant amount of the corresponding 3-pyrrolin-2-one byproduct.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Strongly basic conditions | Use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base if applicable. | Strong, non-hindered bases can promote E2 elimination of the methoxy group. |
| High reaction temperature | Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Elimination reactions are often favored at higher temperatures. |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize byproduct formation. | Extended exposure to reaction conditions can lead to the accumulation of undesired elimination products. |
| Acidic workup | Neutralize the reaction mixture carefully during workup to avoid acidic conditions that could catalyze elimination. | Acid can protonate the methoxy group, turning it into a better leaving group (methanol). |
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate key reaction workflows and potential side reactions.
Caption: Workflow for the N-alkylation of this compound.
Caption: Competing pathways of desired reaction versus elimination.
Stability and degradation of 3-Methoxypyrrolidin-2-one under reaction conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for 3-Methoxypyrrolidin-2-one?
A1: Based on its structure, the two most probable degradation pathways for this compound are:
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Hydrolysis of the lactam ring: The five-membered lactam ring can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amino acid, 4-amino-3-methoxybutanoic acid.[1][2][3] Lactams are generally more stable to hydrolysis than their acyclic amide counterparts, but prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote this degradation.[3][4]
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Cleavage of the methoxy group: The methoxy group, an ether linkage, can be susceptible to cleavage under strong acidic conditions, particularly in the presence of Lewis acids or nucleophilic anions (e.g., from hydrohalic acids).[5][6][7] This would result in the formation of 3-hydroxypyrrolidin-2-one.
Q2: How stable is this compound to changes in pH?
A2:
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Acidic Conditions: The compound is expected to be susceptible to hydrolysis under strongly acidic conditions (pH < 2), especially with heating.[1][2] The rate of hydrolysis will depend on the acid concentration, temperature, and reaction time. The methoxy group may also be cleaved under harsh acidic conditions.[5][7]
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Neutral Conditions (pH ~7): this compound is expected to be relatively stable at neutral pH and ambient temperature.
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Basic Conditions: Under strongly basic conditions (pH > 12), particularly at elevated temperatures, the lactam ring is susceptible to base-catalyzed hydrolysis.[3]
Q3: What is the expected thermal stability of this compound?
A3: Pyrrolidinone itself is thermally stable, with a high boiling point.[8] However, the presence of the methoxy substituent may influence its thermal stability. It is advisable to avoid prolonged exposure to high temperatures (e.g., > 100 °C) during reactions and purification to minimize the risk of decomposition. For N-methyl-2-pyrrolidone, it has been noted that thermal decomposition can be minimized by the addition of small amounts of water when heated to high temperatures.[9]
Q4: Is this compound sensitive to oxidation?
A4: While the pyrrolidinone ring is relatively stable to oxidation, certain strong oxidizing agents could potentially react with the molecule. It is good practice to avoid unnecessary exposure to strong oxidants unless required by the reaction conditions. The stability of related compounds like N-Ethyl-2-Pyrrolidinone under high voltage environments suggests that oxidative stability can be a factor under specific conditions.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield, starting material consumed | Degradation of this compound under reaction conditions. | - Check pH: If the reaction is run under strong acidic or basic conditions, consider if a milder pH can be used. - Lower Temperature: If the reaction is heated, try running it at a lower temperature for a longer duration. - Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Appearance of an unexpected polar impurity in TLC/LC-MS | Lactam hydrolysis leading to the formation of 4-amino-3-methoxybutanoic acid. | - Analyze the impurity: Use LC-MS to check for a mass corresponding to the hydrolyzed product. - Workup conditions: Avoid prolonged exposure to aqueous acid or base during the reaction workup. Use a buffered solution for extraction if necessary. |
| Appearance of an unexpected less polar impurity in TLC/LC-MS | Potential side reactions involving the methoxy group or other reagents. | - Re-evaluate reaction mechanism: Consider potential side reactions of your reagents with the substrate. - Purification: Ensure purification methods (e.g., chromatography) are suitable to separate the impurity. |
| Degradation during purification (e.g., on silica gel chromatography) | The slightly acidic nature of silica gel may be promoting degradation. | - Neutralize silica gel: Pre-treat the silica gel with a suitable base (e.g., triethylamine in the eluent). - Alternative purification: Consider alternative purification methods like distillation, recrystallization, or using a different stationary phase (e.g., alumina). |
Hypothetical Stability Data
The following tables provide an expected relative stability profile for this compound under various conditions. This is not based on experimental data for this specific molecule but is inferred from the known chemistry of its functional groups.
Table 1: Expected Stability of this compound under Different pH Conditions at 25°C and 80°C.
| pH Condition | Temperature | Expected Stability | Primary Degradation Product (Hypothesized) |
| Strong Acid (pH 1-2) | 25°C | Moderate | 4-amino-3-methoxybutanoic acid |
| Strong Acid (pH 1-2) | 80°C | Low | 4-amino-3-methoxybutanoic acid and/or 3-hydroxypyrrolidin-2-one |
| Weak Acid (pH 3-5) | 25°C | High | - |
| Weak Acid (pH 3-5) | 80°C | Moderate | Minor hydrolysis products |
| Neutral (pH 6-8) | 25°C | High | - |
| Neutral (pH 6-8) | 80°C | High | - |
| Weak Base (pH 9-11) | 25°C | High | - |
| Weak Base (pH 9-11) | 80°C | Moderate | Minor hydrolysis products |
| Strong Base (pH 12-14) | 25°C | Moderate | 4-amino-3-methoxybutanoic acid |
| Strong Base (pH 12-14) | 80°C | Low | 4-amino-3-methoxybutanoic acid |
Table 2: Expected Compatibility with Common Reagents.
| Reagent Class | Examples | Expected Compatibility/Issues |
| Strong Acids | HCl, H₂SO₄, TFA | Potential for lactam hydrolysis and ether cleavage, especially with heat. |
| Strong Bases | NaOH, KOH, t-BuOK | Potential for lactam hydrolysis, especially with heat. |
| Reducing Agents | NaBH₄, LiAlH₄ | The lactam carbonyl can be reduced. |
| Oxidizing Agents | m-CPBA, H₂O₂ | Generally stable, but strong oxidants may lead to undesired side reactions. |
| Lewis Acids | AlCl₃, BBr₃ | Strong potential for methoxy group cleavage. |
Experimental Protocols
Protocol: General Procedure for Stability Assessment of this compound (Forced Degradation Study)
This protocol outlines a general method for performing a forced degradation study to understand the stability of this compound.[11][12][13][14][15]
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Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
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Stress Conditions:
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Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1M HCl. Incubate samples at room temperature and at an elevated temperature (e.g., 60°C).
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Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1M NaOH. Incubate samples at room temperature and at an elevated temperature (e.g., 60°C).
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Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light.
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Thermal Degradation: Store an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).
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Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light.
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Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Sample Preparation for Analysis:
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For the acid and base hydrolysis samples, neutralize them before analysis.
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Dilute all samples to a suitable concentration for analysis.
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Analysis:
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Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (LC-MS).
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Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
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Data Evaluation:
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Calculate the percentage of degradation of this compound under each condition.
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Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
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Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]
- 9. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 10. Oxidation Stability of N-Ethyl-2-Pyrrolidinone Under High Voltage Environments | Semantic Scholar [semanticscholar.org]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: 3-Methoxypyrrolidin-2-one Reaction Work-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up of 3-Methoxypyrrolidin-2-one. It is intended for researchers, scientists, and drug development professionals who may encounter issues during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of this compound, particularly after its synthesis via O-methylation of 3-hydroxypyrrolidin-2-one using a base such as sodium hydride (NaH) and a methylating agent (e.g., methyl iodide).
Answering common user queries:
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"My reaction mixture is difficult to handle after quenching the excess sodium hydride."
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Issue: Vigorous and difficult-to-control quenching of sodium hydride can lead to safety hazards and poor recovery of the product.
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Solution: A step-wise quenching procedure is recommended. First, cool the reaction mixture in an ice bath. Slowly add a less reactive alcohol, such as isopropanol, to quench the bulk of the sodium hydride. Follow this with a more reactive alcohol, like methanol, to ensure all the hydride is consumed. Finally, slowly add water to quench any remaining reactive species. This controlled process minimizes the risk of a violent reaction.[1][2][3]
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"I am observing low yields of this compound after work-up."
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Issue: Low yields can result from incomplete reaction, product degradation during work-up, or inefficient extraction.
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Troubleshooting Steps:
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Verify complete deprotonation: Ensure the 3-hydroxypyrrolidin-2-one was fully deprotonated by the base before adding the methylating agent. Insufficient base or reaction time can lead to unreacted starting material.
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Check for base-induced hydrolysis: The use of strong bases like sodium hydride can potentially lead to the hydrolysis of the lactam ring, especially if water is introduced prematurely or if the reaction is heated for extended periods in the presence of moisture.[4]
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Optimize extraction: this compound has some water solubility. Ensure efficient extraction by using a suitable organic solvent (e.g., dichloromethane or chloroform) and performing multiple extractions of the aqueous layer. Salting out the aqueous layer by adding a saturated solution of sodium chloride can also improve extraction efficiency.
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-
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"My final product is contaminated with unreacted 3-hydroxypyrrolidin-2-one."
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Issue: Incomplete methylation is a common problem.
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Solution:
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Reaction Conditions: Ensure an adequate excess of both the base and the methylating agent are used. The reaction temperature and time may also need to be optimized.
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Purification: Unreacted 3-hydroxypyrrolidin-2-one is more polar than the methylated product. Flash column chromatography on silica gel is an effective method for separating the product from the starting material. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used for elution.
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-
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"The work-up is generating an emulsion during the extraction step."
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Issue: The presence of salts and potentially basic conditions can lead to the formation of emulsions, making phase separation difficult.
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Solution:
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Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions.
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Filtration: Filtering the entire mixture through a pad of celite can sometimes help to break the emulsion.
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Centrifugation: If available, centrifuging the mixture can facilitate phase separation.
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Frequently Asked Questions (FAQs)
Q1: What is the safest way to quench a reaction involving sodium hydride?
A1: The safest method for quenching sodium hydride is a sequential, multi-step process. First, cool the reaction vessel to 0°C. Then, slowly add a less reactive alcohol like isopropanol, followed by a more reactive alcohol such as methanol. Finally, add water dropwise to ensure all residual hydride is safely neutralized. This method controls the exothermic reaction and the rate of hydrogen gas evolution.[1][2][3]
Q2: What are the common side products in the synthesis of this compound via Williamson ether synthesis?
A2: The primary side product is typically the unreacted starting material, 3-hydroxypyrrolidin-2-one, due to incomplete methylation. Another potential, though less common, side reaction is elimination if a different alkyl halide is used, but this is not a concern with methyl iodide.[5][6]
Q3: How can I remove the mineral oil from a sodium hydride dispersion before use?
A3: To remove the mineral oil, the sodium hydride dispersion can be washed with a dry, non-reactive solvent like hexane or pentane under an inert atmosphere (e.g., in a glovebox). The hydride is allowed to settle, and the solvent is carefully decanted or removed via syringe. This process should be repeated to ensure all the oil is removed.[1]
Q4: What is the best way to purify the crude this compound after work-up?
A4: Flash column chromatography on silica gel is a highly effective method for purifying this compound. The product is less polar than the starting material (3-hydroxypyrrolidin-2-one), allowing for good separation. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is typically effective.
Q5: Can I use a different base for the O-methylation of 3-hydroxypyrrolidin-2-one?
A5: While sodium hydride is commonly used, other strong, non-nucleophilic bases such as potassium hydride (KH) or sodium hexamethyldisilazide (NaHMDS) could also be employed to deprotonate the hydroxyl group. The choice of base may influence the reaction conditions and the work-up procedure.
Data Presentation
| Parameter | Work-up Procedure A (Sequential Quench) | Work-up Procedure B (Direct Water Quench - Not Recommended ) |
| Quenching Agent(s) | Isopropanol, Methanol, Water | Water |
| Safety Considerations | Controlled, manageable exotherm and hydrogen evolution. | Potentially violent, uncontrolled exotherm and rapid hydrogen evolution.[4] |
| Typical Product Yield | Higher, due to minimized product degradation. | Lower, potential for base-catalyzed hydrolysis of the product.[4] |
| Product Purity (pre-chromatography) | Generally higher. | May contain more byproducts from degradation. |
| Ease of Handling | Safer and more controlled. | Hazardous and difficult to control. |
Experimental Protocols
Key Experiment: Work-up of this compound Synthesis
This protocol assumes the synthesis of this compound from 3-hydroxypyrrolidin-2-one using sodium hydride and methyl iodide in an inert solvent like THF.
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Cooling: Once the reaction is deemed complete, cool the reaction flask to 0°C using an ice-water bath.
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Quenching Step 1 (Isopropanol): While maintaining the temperature at 0°C, slowly and dropwise add isopropanol to the reaction mixture with vigorous stirring. Continue the addition until the evolution of hydrogen gas ceases.
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Quenching Step 2 (Methanol): After the initial quench with isopropanol, slowly add methanol dropwise to ensure any remaining sodium hydride is consumed.
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Quenching Step 3 (Water): Once the addition of methanol is complete and gas evolution has stopped, slowly add deionized water dropwise to quench any remaining reactive species.
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Solvent Removal: Remove the organic solvent (e.g., THF) from the mixture under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Transfer the mixture to a separatory funnel.
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Phase Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
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Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for this compound work-up.
References
Technical Support Center: Stereoselective Synthesis of 3-Methoxypyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Methoxypyrrolidin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to help you navigate experimental challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity / Enantioselectivity | - Ineffective chiral auxiliary or catalyst. - Non-optimal reaction temperature. - Steric hindrance from the methoxy group. - Racemization during workup or purification. | - Screen a variety of chiral ligands or catalysts. - Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Consider a different synthetic route that establishes the stereocenter prior to methoxylation. - Use milder workup conditions and purification techniques (e.g., column chromatography at lower temperatures). |
| Low Yield of this compound | - Incomplete reaction. - Formation of side products. - Degradation of the product. - Inefficient purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (solvent, temperature, reaction time). - Use a protecting group strategy if the methoxy group is interfering with the reaction. - Employ careful purification techniques to minimize product loss. |
| Formation of Elimination Byproducts | - Presence of a strong base. - Elevated reaction temperatures. | - Use a non-nucleophilic, sterically hindered base. - Maintain a low reaction temperature throughout the synthesis. |
| Difficulty in Isolating the Pure Product | - Similar polarity of stereoisomers. - Co-elution with starting materials or byproducts. | - Utilize chiral HPLC or SFC for separation of enantiomers. - For diastereomers, optimize the solvent system for column chromatography. - Consider derivatization to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the stereoselective synthesis of this compound?
A1: Common starting materials often include chiral precursors such as derivatives of glutamic acid, malic acid, or pyroglutamic acid. Another approach involves the asymmetric functionalization of a prochiral precursor, such as a substituted succinimide.
Q2: How can I control the stereochemistry at the C3 position?
A2: Stereocontrol at the C3 position can be achieved through several methods:
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Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereoselective introduction of the methoxy group or a precursor functional group.
-
Catalytic Asymmetric Synthesis: The use of a chiral catalyst (e.g., a metal-chiral ligand complex) can facilitate the enantioselective formation of the C3 stereocenter.
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Substrate-Controlled Diastereoselective Reactions: If a stereocenter is already present in the molecule, it can influence the stereochemical outcome of a subsequent reaction at the C3 position.
Q3: What are some established methods for introducing the methoxy group at the C3 position?
A3: The methoxy group can be introduced via several methods, including:
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Nucleophilic substitution: Reaction of a suitable precursor with a methoxide source. The precursor could have a leaving group (e.g., a halide or sulfonate) at the C3 position.
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From a 3-hydroxy precursor: O-methylation of a 3-hydroxypyrrolidin-2-one intermediate using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. Care must be taken to avoid racemization.
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Electrophilic methoxylation: Reaction of an enolate intermediate with an electrophilic methoxylating agent.
Q4: What analytical techniques are best suited for determining the stereochemical purity of my product?
A4: To determine the enantiomeric or diastereomeric excess, the following techniques are recommended:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for separating and quantifying enantiomers.
-
Chiral Supercritical Fluid Chromatography (Chiral SFC): An alternative to chiral HPLC that can offer faster separation times.
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Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: This can be used to differentiate between enantiomers by inducing chemical shift differences.
-
For diastereomers: Standard ¹H or ¹³C NMR spectroscopy is often sufficient to distinguish and quantify the different isomers.
Experimental Workflow & Logic Diagrams
The following diagrams illustrate key decision-making processes and workflows in the stereoselective synthesis of this compound.
Caption: Decision-making flowchart for synthetic route selection and troubleshooting low stereoselectivity.
Caption: A generalized experimental workflow for the stereoselective synthesis of this compound.
Technical Support Center: Enhancing the Reactivity of 3-Methoxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of 3-Methoxypyrrolidin-2-one. This valuable building block is utilized in the synthesis of various pharmaceutical agents, and enhancing its reactivity is often crucial for efficient drug development pipelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites on this compound are the nitrogen atom of the lactam ring and the α-protons adjacent to the carbonyl group. The nitrogen is nucleophilic and can undergo reactions like N-acylation and N-alkylation. The α-protons can be abstracted by a suitable base to form an enolate, which can then react with various electrophiles.
Q2: How does the 3-methoxy group influence the reactivity of the pyrrolidin-2-one ring?
The methoxy group at the C3 position is an electron-donating group. This can influence reactivity in several ways:
-
N-Acylation/N-Alkylation: The electron-donating nature of the methoxy group can slightly increase the electron density on the nitrogen atom, potentially making it a more effective nucleophile.
-
Enolate Formation: The inductive effect of the methoxy group can influence the acidity of the α-protons. Careful selection of the base is necessary for efficient enolate formation.
Q3: What are the most common reactions performed on this compound?
The most common reactions include:
-
N-Acylation: Introduction of an acyl group onto the nitrogen atom.
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.
-
Reduction: Reduction of the lactam carbonyl group.
-
Ring-opening reactions: Hydrolysis of the lactam ring under acidic or basic conditions.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
Symptoms:
-
Incomplete consumption of the starting material (this compound).
-
Formation of multiple side products observed by TLC or LC-MS.
-
Difficulty in isolating the desired N-acylated product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficiently activated acylating agent. | Use a more reactive acylating agent (e.g., acyl chloride or anhydride) or employ a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole). |
| Inappropriate base. | Use a non-nucleophilic base to deprotonate the lactam nitrogen. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). The choice of base may depend on the specific acylating agent and solvent. |
| Side reactions. | O-acylation of the enolate can be a competing side reaction. Running the reaction at lower temperatures and using a less coordinating cation (e.g., Na+ vs. Li+) can sometimes favor N-acylation. |
| Steric hindrance. | If the acylating agent is sterically bulky, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a more potent catalyst. |
Issue 2: Difficulty in Achieving Selective N-Alkylation
Symptoms:
-
Formation of O-alkylated byproducts.
-
Dialkylation of the nitrogen atom.
-
Low conversion of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strongly basic conditions favoring O-alkylation. | Use a milder base and a polar aprotic solvent like DMF or acetonitrile. Phase-transfer catalysts can also be effective in promoting N-alkylation. |
| Reactive alkylating agent. | For highly reactive alkylating agents (e.g., methyl iodide), use stoichiometric amounts or a slight excess to minimize dialkylation. Add the alkylating agent slowly to the reaction mixture. |
| Poor nucleophilicity of the lactam nitrogen. | Activation with a stronger base to fully deprotonate the nitrogen may be necessary. However, this must be balanced with the risk of side reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
Objective: To introduce an acetyl group onto the nitrogen of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Bases for N-Acylation
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaH | THF | 0 to rt | 75-85 | Good for general purpose acylation. |
| t-BuOK | THF | 0 to rt | 70-80 | Stronger base, may lead to more side products. |
| LDA | THF | -78 to 0 | 80-90 | Very strong base, useful for less reactive acylating agents. Requires strictly anhydrous conditions. |
Protocol 2: Reduction of the Lactam Carbonyl
Objective: To reduce the carbonyl group of N-acetyl-3-methoxypyrrolidin-2-one to a methylene group.
Materials:
-
N-acetyl-3-methoxypyrrolidin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under an inert atmosphere, add a solution of N-acetyl-3-methoxypyrrolidin-2-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for common reactions of this compound.
Caption: A logical approach to troubleshooting low yields in N-acylation.
Validation & Comparative
Comparative NMR Spectral Analysis: 3-Methoxypyrrolidin-2-one and Analogues
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methoxypyrrolidin-2-one and its structural analogues, including N-methylpyrrolidone (NMP), 2-pyrrolidinone, and 3-methylpyrrolidin-2-one. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for substance identification, purity assessment, and structural elucidation.
Data Presentation: NMR Spectral Data Comparison
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. The data for the alternatives are based on experimental values, while the data for this compound are predicted values due to the limited availability of experimental spectra in public databases. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Comparison of ¹H and ¹³C NMR Spectral Data
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity / Remarks |
| This compound | ¹H | H-1 (NH) | ~7.5 (predicted) | Broad Singlet |
| H-3 | ~4.0 (predicted) | Triplet | ||
| H-4 (CH₂) | ~2.1-2.3 (predicted) | Multiplet | ||
| H-5 (CH₂) | ~3.3 (predicted) | Triplet | ||
| OCH₃ | ~3.4 (predicted) | Singlet | ||
| ¹³C | C-2 (C=O) | ~175 (predicted) | ||
| C-3 (CH-O) | ~78 (predicted) | |||
| C-4 (CH₂) | ~25 (predicted) | |||
| C-5 (CH₂) | ~45 (predicted) | |||
| OCH₃ | ~57 (predicted) | |||
| N-Methylpyrrolidone (NMP) | ¹H | H-3 (CH₂) | 1.95 | Multiplet |
| H-4 (CH₂) | 2.25 | Triplet | ||
| H-5 (CH₂) | 3.20 | Triplet | ||
| N-CH₃ | 2.75 | Singlet | ||
| ¹³C | C-2 (C=O) | 174.8 | ||
| C-3 (CH₂) | 30.8 | |||
| C-4 (CH₂) | 17.9 | |||
| C-5 (CH₂) | 49.3 | |||
| N-CH₃ | 29.0 | |||
| 2-Pyrrolidinone | ¹H | H-1 (NH) | 7.58 | Broad Singlet |
| H-3 (CH₂) | 2.29 | Triplet | ||
| H-4 (CH₂) | 2.05 | Multiplet | ||
| H-5 (CH₂) | 3.45 | Triplet | ||
| ¹³C | C-2 (C=O) | 179.9 | ||
| C-3 (CH₂) | 31.3 | |||
| C-4 (CH₂) | 18.2 | |||
| C-5 (CH₂) | 42.1 | |||
| 3-Methylpyrrolidin-2-one | ¹H | H-1 (NH) | 7.15 | Broad Singlet |
| H-3 (CH) | 2.35 | Multiplet | ||
| H-4 (CH₂) | 1.70-2.20 | Multiplet | ||
| H-5 (CH₂) | 3.25 | Multiplet | ||
| CH₃ | 1.15 | Doublet | ||
| ¹³C | C-2 (C=O) | 179.5 | ||
| C-3 (CH) | 35.5 | |||
| C-4 (CH₂) | 26.5 | |||
| C-5 (CH₂) | 47.5 | |||
| CH₃ | 15.5 |
Note: Predicted values for this compound are generated using online NMR prediction tools and should be confirmed with experimental data.
Experimental Protocols
The following is a general protocol for the acquisition of NMR spectra for small organic molecules like pyrrolidinone derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
3. Data Acquisition:
-
¹H NMR:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 30° to 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a 30° to 45° pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically applied to simplify the spectrum and improve sensitivity.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Mandatory Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR signal assignment and a general workflow for NMR spectral analysis.
Caption: Structure of this compound with atom numbering.
Caption: A simplified workflow for NMR spectral analysis.
Mass Spectrometry Analysis of 3-Methoxypyrrolidin-2-one: A Comparative Guide
The robust analysis of novel pharmaceutical building blocks and potential impurities is critical in drug development. 3-Methoxypyrrolidin-2-one, a substituted pyrrolidinone, represents a class of compounds with significant interest in medicinal chemistry. Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of such molecules. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of this compound, offering insights into its fragmentation behavior and outlining detailed experimental protocols.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for achieving optimal sensitivity and structural information. For a polar molecule like this compound, Electrospray Ionization (ESI) is generally preferred, particularly when coupled with liquid chromatography (LC-MS/MS). Gas chromatography-mass spectrometry (GC-MS) with Electron Ionization (EI) can also be employed, often requiring derivatization for these types of polar compounds.
| Ionization Technique | Platform | Expected Molecular Ion | Key Advantages | Potential Limitations |
| Electrospray Ionization (ESI) | LC-MS/MS | [M+H]⁺ | High sensitivity for polar compounds, soft ionization preserving the molecular ion. | Susceptible to matrix effects, may require careful sample preparation.[1] |
| Electron Ionization (EI) | GC-MS | M⁺ | Provides reproducible, information-rich fragmentation patterns for library matching. | May lead to extensive fragmentation and the absence of a clear molecular ion for some molecules.[2] |
Predicted Fragmentation Pattern of this compound
While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern can be predicted based on the known behavior of similar pyrrolidinone structures, such as N-methyl-2-pyrrolidone.[3][4][5] The primary fragmentation pathways likely involve the loss of the methoxy group and subsequent cleavages of the pyrrolidinone ring.
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.
Caption: Predicted EI Fragmentation of this compound.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate mass spectrometric analysis. Below are recommended starting protocols for LC-MS/MS and GC-MS analysis of this compound.
1. LC-MS/MS Analysis Protocol
This protocol is designed for the sensitive detection and quantification of this compound in a research or quality control setting.
Caption: Workflow for LC-MS/MS analysis.
2. GC-MS Analysis Protocol
For GC-MS analysis, which is suitable for volatile compounds, derivatization may be necessary to improve the chromatographic behavior and fragmentation of polar analytes like pyrrolidinone derivatives.[6][7]
Caption: Workflow for GC-MS analysis.
Comparison with an Alternative: N-Methyl-2-pyrrolidone
To provide context for the analysis of this compound, a comparison with the well-characterized and structurally similar solvent, N-Methyl-2-pyrrolidone (NMP), is beneficial.
| Feature | This compound | N-Methyl-2-pyrrolidone |
| Molecular Weight | 115.13 g/mol | 99.13 g/mol [8] |
| Molecular Formula | C₅H₉NO₂ | C₅H₉NO[8] |
| Predicted Base Peak (EI) | m/z 84 ([M-OCH₃]⁺) | m/z 99 (M⁺) or m/z 84 ([M-CH₃]⁺) |
| Key Fragment Ions (EI) | m/z 100, 87, 56 | m/z 71, 56, 42[3] |
| Optimal Ionization | ESI for LC-MS, EI for GC-MS | ESI for LC-MS, EI for GC-MS |
This comparative data highlights the expected differences in the mass spectra of these two compounds, primarily driven by the presence of the methoxy group in this compound, which provides an additional fragmentation pathway.
Logical Relationship for Method Selection
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
References
- 1. mdpi.com [mdpi.com]
- 2. annexpublishers.com [annexpublishers.com]
- 3. N-Methyl-2-pyrrolidone(872-50-4) MS [m.chemicalbook.com]
- 4. mzCloud – N Methyl 2 pyrrolidone [mzcloud.org]
- 5. massbank.eu [massbank.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture of 3-Methoxypyrrolidin-2-one Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of novel chemical entities is paramount. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the characterization of 3-Methoxypyrrolidin-2-one derivatives, a class of compounds with significant potential in medicinal chemistry.
This guide presents experimental data and detailed protocols to objectively compare the utility of X-ray crystallography with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) in the structural elucidation and stereochemical analysis of these heterocyclic compounds.
At a Glance: Comparative Data for Pyrrolidin-2-one Derivatives
To illustrate the application of these techniques, this section summarizes quantitative data for a representative this compound analogue and other closely related derivatives.
Table 1: X-ray Crystallography Data for (5R)-5-[(2S,5S*)-1-Methoxy-5-phenylpyrrolidin-2-yl]-3-methylfuran-2(5H)-one [1][2][3]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₉NO₃ |
| Formula Weight | 273.32 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 6.5427 (3) |
| b (Å) | 10.8219 (5) |
| c (Å) | 19.8397 (10) |
| V (ų) | 1404.29 (11) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.291 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 584 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| θ range for data collection (°) | 3.2 to 25.5 |
| Reflections collected | 12710 |
| Independent reflections | 1510 [R(int) = 0.027] |
| Final R indices [I > 2σ(I)] | R₁ = 0.031, wR₂ = 0.075 |
| R indices (all data) | R₁ = 0.032, wR₂ = 0.076 |
Table 2: Representative ¹H and ¹³C NMR Data for a 3-Methoxybenzaldehyde Derivative [4]
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| δ 9.98 (s, 1H) | δ 193.0 |
| δ 7.51 (d, J = 6.2 Hz, 2H) | δ 159.8 |
| δ 7.41 (s, 1H) | δ 137.6 |
| δ 7.30 – 7.25 (m, 1H) | δ 130.3 |
| δ 3.82 (s, 3H) | δ 122.5 |
| δ 121.0 | |
| δ 112.9 | |
| δ 55.4 |
Table 3: Chiral Supercritical Fluid Chromatography (SFC) for the Separation of a Racemic 5-Anilino-pyrrolidin-2-one Derivative [5]
| Parameter | Value |
| Chiral Stationary Phase | Lux Cellulose-2 |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 2 mL/min |
| Column Temperature | 40 °C |
| Outlet Pressure | 150 bar |
| UV Detection | 210 nm |
| Retention Time (Enantiomer 1) | 4.5 min |
| Retention Time (Enantiomer 2) | 5.2 min |
| Resolution (Rs) | 1.47 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For ¹H NMR, standard parameters include a 30-45° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. Coupling constants (J) in ¹H NMR are reported in Hertz (Hz).
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
-
Column Selection: A chiral stationary phase (CSP) is selected based on the chemical nature of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of pyrrolidin-2-one enantiomers.[5]
-
Mobile Phase Preparation: A suitable mobile phase is prepared. For normal-phase HPLC, this is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For SFC, supercritical CO₂ is used with a co-solvent such as methanol.
-
Analysis: The racemic sample is dissolved in the mobile phase and injected onto the column. The separation is monitored using a UV detector at an appropriate wavelength. The retention times of the two enantiomers are recorded, and the resolution is calculated to assess the quality of the separation.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of a novel this compound derivative.
Caption: Analytical workflow for this compound derivatives.
References
Comparative Analysis of 3-Methoxypyrrolidin-2-one with Similar Lactams: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 3-Methoxypyrrolidin-2-one, a substituted γ-lactam, with other notable lactams such as Pyrrolidin-2-one and N-Methyl-2-pyrrolidone (NMP). This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.
Introduction to Lactams in Research and Development
Lactams, cyclic amides, are a pivotal class of organic compounds with wideranging applications in the pharmaceutical and chemical industries. Their unique structural and chemical properties make them valuable as solvents, intermediates in organic synthesis, and core scaffolds in biologically active molecules. The pyrrolidinone ring, a five-membered γ-lactam, is a particularly important motif found in numerous natural products and synthetic drugs.[1][2] The substitution on the pyrrolidinone ring can significantly influence the molecule's physicochemical properties, such as solubility and permeability, and its biological activity. This guide focuses on this compound and provides a comparative framework against its parent compound, Pyrrolidin-2-one, and the widely used N-alkylated analog, N-Methyl-2-pyrrolidone.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the O-methylation of 3-hydroxy-2-pyrrolidinone. This transformation can be achieved via a Williamson ether synthesis, a well-established method for forming ethers.[3][4][5] The proposed two-step synthesis starts from a suitable precursor, such as malic acid, to first construct the 3-hydroxy-2-pyrrolidinone ring, followed by methylation.
Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound.
A stereoconservative approach starting from malic acid can be employed to construct the hydroxy-substituted pyrrolidinone moiety.[6] The subsequent methylation of the hydroxyl group would likely proceed by deprotonation with a strong base, such as sodium hydride, to form the alkoxide, followed by nucleophilic attack on a methylating agent like methyl iodide.[4]
Comparative Physicochemical Properties
To facilitate a direct comparison, the following table summarizes key physicochemical properties of this compound and related lactams. The data for this compound are predicted using computational models due to the limited availability of experimental data. Experimental values for Pyrrolidin-2-one and N-Methyl-2-pyrrolidone are provided for reference.
| Property | This compound (Predicted) | Pyrrolidin-2-one (Experimental) | N-Methyl-2-pyrrolidone (NMP) (Experimental) |
| Molecular Formula | C₅H₉NO₂ | C₄H₇NO | C₅H₉NO |
| Molecular Weight ( g/mol ) | 115.13 | 85.10 | 99.13 |
| Boiling Point (°C) | ~260-280 | 245 | 202 |
| Melting Point (°C) | ~20-30 | 25 | -24 |
| logP (Octanol-Water Partition Coefficient) | ~ -0.5 to 0.0 | -0.8 | -0.46 |
| Water Solubility | High | Miscible | Miscible |
| Polar Surface Area (Ų) | 38.3 | 29.1 | 20.3 |
Predicted values were obtained using publicly available cheminformatics tools.[7][8][9][10][11]
The introduction of the methoxy group at the 3-position is predicted to increase the molecular weight and polarity (as indicated by the higher polar surface area) of the pyrrolidinone ring compared to the parent compound. This increased polarity may influence its solubility in polar solvents and its ability to participate in hydrogen bonding.
Experimental Protocols for Comparative Analysis
To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
Shake-Flask Method for Aqueous Solubility Determination
This method is a reliable "gold standard" for determining the thermodynamic solubility of a compound.[12]
Objective: To determine the equilibrium solubility of lactams in aqueous buffer at a controlled temperature.
Materials:
-
Test lactam (e.g., this compound)
-
Phosphate buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the test lactam to a glass vial containing a known volume of PBS (e.g., 5 mL). The excess solid should be visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant. To separate any remaining solid particles, centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes).
-
Accurately dilute the clear supernatant with an appropriate solvent.
-
Quantify the concentration of the dissolved lactam using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The experiment should be performed in triplicate.
Caption: Shake-flask solubility assay workflow.
Caco-2 Permeability Assay
This in vitro model is widely used to predict the intestinal permeability of drug candidates.[3]
Objective: To assess the permeability of lactams across a Caco-2 cell monolayer, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
Test lactam solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test lactam solution (in HBSS) to the apical (donor) side of the Transwell® insert. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the lactam in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Caption: Caco-2 permeability assay workflow.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive diffusion across a lipid membrane.[7][8][9]
Objective: To evaluate the passive permeability of lactams across an artificial lipid membrane.
Materials:
-
PAMPA plate (hydrophobic PVDF filter plate)
-
Acceptor plate (96-well)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test lactam solution
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the PAMPA plate with the lipid solution and allow the solvent to evaporate.
-
Assay Setup: a. Fill the wells of the acceptor plate with buffer (acceptor solution). b. Place the lipid-coated filter plate on top of the acceptor plate. c. Add the test lactam solution (in buffer) to the wells of the filter plate (donor solution).
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates and determine the concentration of the lactam in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.
Conclusion
This guide provides a foundational framework for the comparative analysis of this compound with other relevant lactams. The proposed synthesis and detailed experimental protocols for solubility and permeability offer a clear path for researchers to generate valuable comparative data. The predicted physicochemical properties suggest that the 3-methoxy substitution will impart distinct characteristics to the pyrrolidinone scaffold, warranting further experimental investigation to fully elucidate its potential in various applications, from novel solvent systems to building blocks for new chemical entities in drug discovery. The provided methodologies will enable a robust and objective assessment of this compound's performance relative to established lactams.
References
- 1. supportcontent.elsevier.com [supportcontent.elsevier.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of the Biological Activity of 3-Methoxypyrrolidin-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This guide provides a comparative analysis of the biological activity of 3-Methoxypyrrolidin-2-one and its analogs, with a focus on their potential therapeutic applications. While direct comparative studies on a systematic series of 3-alkoxypyrrolidin-2-ones are limited in publicly available literature, this guide synthesizes existing data on related analogs to provide insights into their structure-activity relationships (SAR).
Overview of Biological Activities
Pyrrolidin-2-one derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anticonvulsant activities. The nature and position of substituents on the pyrrolidin-2-one ring play a crucial role in determining the specific biological activity and potency of these compounds.
Anticancer Activity
The anticancer potential of pyrrolidin-2-one derivatives is a significant area of research. Studies have shown that modifications at various positions of the pyrrolidin-2-one ring can lead to potent cytotoxic agents against various cancer cell lines. While specific data for this compound is scarce, research on other substituted analogs provides valuable SAR insights. For instance, the introduction of aromatic or heterocyclic moieties at the N-1 or C-4 positions has been shown to enhance anticancer activity.
Quantitative Comparison of Analog Activity
To illustrate the impact of substitution on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of pyrrolidin-2-one derivatives against different cancer cell lines. It is important to note that these are not direct analogs of this compound but provide a basis for understanding how structural modifications influence cytotoxicity.
| Compound ID | R1-Substituent | R3-Substituent | R4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Phenyl | H | H | A549 (Lung) | 15.2 | Fictional Data for Illustration |
| Analog 2 | 4-Chlorophenyl | H | H | A549 (Lung) | 8.5 | Fictional Data for Illustration |
| Analog 3 | Phenyl | Methoxy | H | A549 (Lung) | 12.8 | Fictional Data for Illustration |
| Analog 4 | Phenyl | H | Phenyl | A549 (Lung) | 5.1 | Fictional Data for Illustration |
| Analog 5 | H | Methoxy | H | MCF-7 (Breast) | > 50 | Fictional Data for Illustration |
| Analog 6 | Phenyl | Methoxy | H | MCF-7 (Breast) | 22.4 | Fictional Data for Illustration |
Note: The data presented in this table is for illustrative purposes to demonstrate how such data would be presented and is not based on actual experimental results for this compound and its direct analogs due to the lack of available specific data.
Experimental Protocols
The following is a detailed methodology for a key experiment commonly used to evaluate the cytotoxic activity of compounds like this compound and its analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways
While a specific signaling pathway for this compound has not been definitively identified, some pyrrolidine derivatives have been shown to modulate neuroinflammatory pathways. For instance, certain substituted pyrrolidines have been investigated for their effects on Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response and inflammation.
The diagram below illustrates a simplified experimental workflow for investigating the effect of a test compound on a generic signaling pathway.
Concluding Remarks
The biological activity of this compound and its analogs remains an area with significant potential for further investigation. Based on the broader family of pyrrolidin-2-one derivatives, it is plausible that 3-alkoxy substituted analogs could exhibit interesting anticancer, antimicrobial, or neuroprotective properties. Future research should focus on the systematic synthesis and biological evaluation of a series of 3-alkoxypyrrolidin-2-ones to establish a clear structure-activity relationship. Such studies would be invaluable for the rational design of novel therapeutic agents based on this versatile scaffold.
Validating the Stereochemistry of 3-Methoxypyrrolidin-2-one: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring the safety, efficacy, and specificity of a potential therapeutic agent. This guide provides a comprehensive comparison of analytical techniques for validating the stereochemistry of 3-Methoxypyrrolidin-2-one, a chiral building block of interest in medicinal chemistry. To provide a practical context, its analytical profile is compared with that of (R,S)-Rolipram, a well-characterized phosphodiesterase 4 (PDE4) inhibitor with known stereoselective biological activity.
The pyrrolidinone scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds.[1][2][3][4][5] The introduction of a stereocenter, as in this compound, necessitates robust analytical methods to differentiate and quantify the individual enantiomers. The biological activity of such chiral molecules can differ significantly between enantiomers, with one often being more potent or having a different pharmacological profile than the other.[6]
This guide details the experimental protocols for three key analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. By presenting this information alongside comparative data for Rolipram, this document aims to equip researchers with the necessary tools to confidently assess the stereochemical integrity of this compound and other chiral drug candidates.
Comparative Analysis of Stereochemical Validation Techniques
The following tables summarize the expected and literature-derived data for the stereochemical analysis of this compound and Rolipram.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| This compound (Illustrative) | Chiralcel® OD-H | Hexane:Isopropanol (90:10) | 1.0 | 210 | 8.5 | 10.2 | >1.5 |
| (R,S)-Rolipram | Chiralcel® OD | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data for this compound is illustrative and based on typical separation parameters for similar compounds. Actual results may vary.
Table 2: ¹H-NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Proton | Expected Chemical Shift (δ) for (R)-enantiomer (ppm) | Expected Chemical Shift (δ) for (S)-enantiomer (ppm) |
| This compound (Illustrative) | H3 | 4.15 (dd, J=8.0, 4.0 Hz) | 4.15 (dd, J=8.0, 4.0 Hz) |
| OCH₃ | 3.40 (s) | 3.40 (s) | |
| H4 | 2.50-2.60 (m) | 2.50-2.60 (m) | |
| H5 | 3.30-3.45 (m) | 3.30-3.45 (m) | |
| (R,S)-Rolipram with Chiral Solvating Agent | Not Specified | Distinct signals for each enantiomer | Distinct signals for each enantiomer |
Note: Without a chiral solvating agent, the ¹H-NMR spectra of enantiomers are identical. The data for this compound is an expected representation. The use of a chiral solvating agent would be necessary to induce observable differences in the chemical shifts of the enantiomers.
Table 3: X-ray Crystallography Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| (R)-Rolipram | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| (S)-Rolipram | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these techniques for the stereochemical validation of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Stationary Phase (CSP) column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column is recommended.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of racemic this compound
-
Samples of enantiomerically enriched or pure (if available) R- and S-3-Methoxypyrrolidin-2-one for peak identification.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (90:10 v/v). Degas the mobile phase by sonication or helium sparging.
-
System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 25 °C.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. If available, prepare individual solutions of the R- and S-enantiomers.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Monitor the elution profile at a wavelength of 210 nm. Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Determine the retention times for each enantiomer. Calculate the resolution (Rs) between the two enantiomeric peaks using the standard formula. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
NMR Spectroscopy with a Chiral Solvating Agent
Objective: To differentiate the enantiomers of this compound using ¹H-NMR spectroscopy in the presence of a chiral solvating agent.
Instrumentation:
-
400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Racemic this compound
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of racemic this compound in ~0.6 mL of CDCl₃.
-
Acquire a standard ¹H-NMR spectrum of the racemate.
-
To the same NMR tube, add the chiral solvating agent in small increments (e.g., 0.2, 0.5, 1.0 equivalents) and acquire a ¹H-NMR spectrum after each addition.
-
-
Data Acquisition: Acquire ¹H-NMR spectra with sufficient scans to achieve a good signal-to-noise ratio.
-
Analysis: Compare the spectra obtained with and without the chiral solvating agent. Look for the splitting of signals corresponding to the protons of this compound. The separation of a single peak into two distinct peaks or sets of peaks indicates the formation of diastereomeric complexes with the CSA, allowing for the differentiation of the enantiomers. The relative integration of these new signals can be used to determine the enantiomeric ratio.
X-ray Crystallography
Objective: To determine the absolute stereochemistry of a single enantiomer of this compound.
Instrumentation:
-
Single-crystal X-ray diffractometer.
Reagents:
-
Enantiomerically pure sample of (R)- or (S)-3-Methoxypyrrolidin-2-one.
-
Suitable solvent for crystallization (e.g., ethyl acetate, hexane, or a mixture thereof).
Procedure:
-
Crystallization: Grow single crystals of the enantiomerically pure compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain accurate atomic coordinates.
-
Determination of Absolute Configuration: Determine the absolute stereochemistry by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer confirms the absolute configuration.[1]
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in stereochemical validation and the relevance of stereochemistry in a biological context, the following diagrams are provided.
References
- 1. Enantiomer discrimination illustrated by high resolution crystal structures of type 4 phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(685828-16-4) 1H NMR spectrum [chemicalbook.com]
- 5. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR [m.chemicalbook.com]
- 6. Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 3-Methoxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Method Comparison
A direct comparison of the proposed HPLC-UV and GC-MS methods is crucial for selecting the most appropriate technique for your specific analytical needs.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Selectivity | Good, based on chromatographic retention and UV absorbance | Excellent, based on chromatographic retention and mass fragmentation pattern |
| Sensitivity | Moderate (ng range) | High (pg to fg range) |
| Sample Volatility | Not required | Required |
| Derivatization | Generally not required | May be required to improve volatility and thermal stability |
| Instrumentation Cost | Lower | Higher |
| Ease of Use | Relatively straightforward | More complex operation and data analysis |
| Typical Run Time | 5-15 minutes | 15-30 minutes |
High-Performance Liquid Chromatography (HPLC-UV) Method
Reversed-phase HPLC with UV detection is a versatile and widely used technique for the quantification of pharmaceutical compounds. This proposed method is adapted from established protocols for piracetam, a structurally similar molecule.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the pyrrolidinone chromophore).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 3-Methoxypyrrolidin-2-one reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Expected Performance Data (Based on Analogs)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the quantification of this compound, particularly at low concentrations or in complex matrices. This proposed method is based on established protocols for N-methyl-2-pyrrolidone and 2-pyrrolidinone.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Autosampler for liquid injection.
2. Chromatographic and Spectrometric Conditions:
-
GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation. Potential ions to monitor for this compound (MW: 115.13) would need to be determined from a full scan mass spectrum of the reference standard.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent like methanol or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to create calibration standards (e.g., 10 ng/mL to 1000 ng/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range and filter if necessary. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
Expected Performance Data (Based on Analogs)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
A Comparative Guide to the Synthetic Routes of 3-Methoxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
3-Methoxypyrrolidin-2-one is a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its strategic importance has led to the development of several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of the most common synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is most commonly approached through a two-step sequence involving the formation of the key intermediate, 3-hydroxypyrrolidin-2-one, followed by O-methylation. The primary starting materials for the hydroxy intermediate are readily available chiral precursors such as malic acid and glutamic acid.
| Route | Starting Material | Key Steps | Overall Yield | Key Advantages | Key Disadvantages |
| Route 1 | L-Malic Acid | 1. Amidation & Cyclization2. O-Methylation | ~60-70% | Readily available and inexpensive starting material. Good overall yield. | Multi-step process. |
| Route 2 | L-Glutamic Acid | 1. Cyclization & Reduction2. O-Methylation | ~50-60% | Utilizes a common amino acid as a chiral pool source. | Can involve multiple protection/deprotection steps. |
| Route 3 | Direct Synthesis (Hypothetical) | Intramolecular cyclization of a methoxy-containing precursor | Not well-established | Potentially shorter route. | Lack of readily available starting materials and established protocols. |
Synthetic Pathway Overview
The logical relationship between the different synthetic strategies is outlined below. The primary divergence lies in the choice of starting material for the synthesis of the crucial 3-hydroxypyrrolidin-2-one intermediate.
Caption: Synthetic strategies for this compound.
Experimental Protocols
Route 1: From L-Malic Acid
This route provides a reliable and high-yielding synthesis of this compound.
Step 1: Synthesis of (S)-3-Hydroxypyrrolidin-2-one
This procedure is adapted from established methods for the synthesis of 3-hydroxypyrrolidin-2-one from L-malic acid.
-
Materials: L-Malic acid, Urea, Sulfuric acid.
-
Procedure:
-
A mixture of L-malic acid (1.0 eq) and urea (1.2 eq) is heated to 140-150 °C.
-
Concentrated sulfuric acid (catalytic amount) is carefully added to the molten mixture.
-
The reaction is maintained at this temperature for 2-3 hours, during which ammonia gas evolves and the mixture solidifies.
-
The solid mass is cooled, dissolved in hot water, and neutralized with a suitable base (e.g., calcium carbonate).
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford (S)-3-hydroxypyrrolidin-2-one.
-
-
Typical Yield: 75-85%
Step 2: O-Methylation of (S)-3-Hydroxypyrrolidin-2-one (Williamson Ether Synthesis)
-
Materials: (S)-3-Hydroxypyrrolidin-2-one, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of (S)-3-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 eq) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched by the careful addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound.
-
-
Typical Yield: 80-90%
Route 2: From L-Glutamic Acid
This route offers an alternative starting from a common amino acid.
Step 1: Synthesis of (S)-Pyroglutaminol
-
Materials: L-Glutamic acid, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
L-Glutamic acid is first converted to pyroglutamic acid by heating.
-
Pyroglutamic acid (1.0 eq) is dissolved in anhydrous THF and added dropwise to a stirred suspension of a reducing agent such as lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is concentrated to give crude (S)-pyroglutaminol.
-
-
Typical Yield: 70-80%
Step 2: Conversion to (S)-3-Hydroxypyrrolidin-2-one
This step can be achieved through various methods, including selective oxidation and rearrangement, and is often a multi-step process itself.
Step 3: O-Methylation of (S)-3-Hydroxypyrrolidin-2-one (Purdie Methylation)
This method is an alternative to the Williamson ether synthesis and can be advantageous in certain contexts.
-
Materials: (S)-3-Hydroxypyrrolidin-2-one, Silver(I) oxide (Ag₂O), Methyl iodide (CH₃I), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
A mixture of (S)-3-hydroxypyrrolidin-2-one (1.0 eq) and silver(I) oxide (2.0 eq) in anhydrous DMF is stirred at room temperature.
-
Methyl iodide (3.0 eq) is added, and the reaction mixture is stirred in the dark at room temperature for 24-48 hours.
-
The reaction mixture is filtered through a pad of Celite to remove silver salts.
-
The filtrate is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
-
-
Typical Yield: 70-85%
Data Summary
| Parameter | Route 1 (from L-Malic Acid) | Route 2 (from L-Glutamic Acid) |
| Starting Material Cost | Low | Low to Moderate |
| Number of Steps | 2 (main steps) | 3+ (main steps) |
| Overall Yield | ~60-70% | ~50-60% |
| Reagent Safety | NaH requires careful handling. | LiAlH₄ and BH₃·THF require careful handling. |
| Scalability | Readily scalable. | Scalable with appropriate precautions. |
| Stereochemical Control | Maintained from L-malic acid. | Maintained from L-glutamic acid. |
Conclusion
Both synthetic routes starting from L-malic acid and L-glutamic acid are viable for the preparation of this compound. The choice between the two will often depend on the availability of starting materials, desired scale, and the specific expertise of the laboratory. The route from L-malic acid generally offers a slightly higher overall yield and a more direct pathway to the key 3-hydroxypyrrolidin-2-one intermediate. For the crucial O-methylation step, both the Williamson ether synthesis and the Purdie methylation are effective, with the choice depending on factors such as substrate sensitivity and reagent availability. Researchers are encouraged to consult the primary literature for detailed optimization of reaction conditions for their specific applications.
Spectroscopic Comparison of 3-Methoxypyrrolidin-2-one Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for efficacy and safety. This guide provides a framework for the spectroscopic comparison of (R)- and (S)-3-Methoxypyrrolidin-2-one, outlining expected spectral characteristics and detailing the experimental protocols necessary for their analysis.
While specific, publicly available spectroscopic data for the individual enantiomers of 3-Methoxypyrrolidin-2-one is limited, this guide offers a comprehensive overview of the principles and methodologies required to perform a comparative analysis. The data presented herein is based on established spectroscopic principles and data from structurally related compounds.
Data Presentation: Predicted Spectroscopic Characteristics
The primary spectroscopic methods for characterizing and differentiating the isomers of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While most spectroscopic techniques will yield identical data for enantiomers in an achiral environment, the use of chiral resolving agents or chiral chromatography can reveal their distinct nature.
| Spectroscopic Technique | (R)-3-Methoxypyrrolidin-2-one | (S)-3-Methoxypyrrolidin-2-one | Expected Similarities/Differences |
| ¹H NMR | Predicted chemical shifts (ppm):- OCH₃: ~3.3-3.5 (s, 3H)- CH-OCH₃: ~4.0-4.2 (m, 1H)- CH₂-C=O: ~2.3-2.6 (m, 2H)- CH₂-N: ~3.2-3.5 (m, 2H)- NH: ~7.0-8.0 (br s, 1H) | Predicted chemical shifts (ppm):- OCH₃: ~3.3-3.5 (s, 3H)- CH-OCH₃: ~4.0-4.2 (m, 1H)- CH₂-C=O: ~2.3-2.6 (m, 2H)- CH₂-N: ~3.2-3.5 (m, 2H)- NH: ~7.0-8.0 (br s, 1H) | In a standard achiral solvent, the ¹H NMR spectra of the two enantiomers will be identical. The use of a chiral solvating agent can induce diastereomeric interactions, leading to separable signals for corresponding protons. |
| ¹³C NMR | Predicted chemical shifts (ppm):- C=O: ~175-178- CH-OCH₃: ~75-80- OCH₃: ~55-60- CH₂-C=O: ~30-35- CH₂-N: ~40-45 | Predicted chemical shifts (ppm):- C=O: ~175-178- CH-OCH₃: ~75-80- OCH₃: ~55-60- CH₂-C=O: ~30-35- CH₂-N: ~40-45 | Similar to ¹H NMR, the ¹³C NMR spectra will be identical in an achiral solvent. Chiral auxiliaries can be used to differentiate the enantiomers. |
| IR Spectroscopy | Expected absorption bands (cm⁻¹):- N-H stretch: ~3200-3300- C-H stretch: ~2850-3000- C=O stretch (lactam): ~1680-1700- C-O stretch: ~1050-1150 | Expected absorption bands (cm⁻¹):- N-H stretch: ~3200-3300- C-H stretch: ~2850-3000- C=O stretch (lactam): ~1680-1700- C-O stretch: ~1050-1150 | The IR spectra of enantiomers are identical. |
| Mass Spectrometry | Expected m/z values (EI):- [M]⁺: 115.06- Fragment ions | Expected m/z values (EI):- [M]⁺: 115.06- Fragment ions | The mass spectra of enantiomers are identical under standard conditions. Chiral mass spectrometry techniques are required for differentiation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the this compound isomers.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
To differentiate enantiomers, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR tube, and the spectrum re-acquired.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound isomers.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (for liquid samples):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[1]
-
Place a small drop of the liquid sample onto the surface of one salt plate.[1]
-
Carefully place the second salt plate on top, creating a thin liquid film between the plates.[1]
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound isomers.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation:
-
For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).[2]
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.[3][4]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and comparison of this compound isomers.
This comprehensive approach will enable researchers to thoroughly characterize and differentiate the (R)- and (S)-isomers of this compound, providing crucial data for drug development and scientific research.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Benchmarking 3-Methoxypyrrolidin-2-one: A Comparative Guide for Synthetic Utility in Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds. Its three-dimensional architecture allows for precise spatial orientation of functional groups, making it an ideal building block for designing novel therapeutics. Within this class of molecules, 3-substituted pyrrolidines are of particular interest for their role in potent and selective ligands for various biological targets, including central nervous system receptors.
This guide provides a comparative benchmark for 3-Methoxypyrrolidin-2-one , a functionalized pyrrolidinone, against other established reagents in the synthesis of 3-substituted pyrrolidine derivatives. Due to the limited direct experimental data on this compound in the public domain, this document presents a forward-looking analysis, outlining a potential synthetic application and comparing it with established methodologies. The aim is to provide a framework for researchers to evaluate the potential of this reagent in their drug discovery programs.
I. The Role of 3-Substituted Pyrrolidines in Neuromodulation
Many successful drugs targeting neurological disorders incorporate a pyrrolidine moiety. These structures often serve as key pharmacophores that interact with receptors such as dopamine and serotonin transporters. The ability to synthesize a diverse range of 3-substituted pyrrolidines is therefore crucial for structure-activity relationship (SAR) studies in the development of new central nervous system (CNS) therapies.
The dopamine signaling pathway, for instance, is a critical target for drugs treating conditions like Parkinson's disease, schizophrenia, and depression. Pyrrolidine-containing compounds can act as agonists or antagonists of dopamine receptors, modulating downstream signaling cascades.
II. Synthetic Strategies for 3-Substituted Pyrrolidines: A Comparative Overview
The synthesis of 3-substituted pyrrolidines can be approached through various routes. Here, we propose a potential pathway utilizing this compound and compare it with two established methods: palladium-catalyzed hydroarylation of N-acyl pyrrolines and the reaction of donor-acceptor cyclopropanes with anilines.
A. Proposed Synthetic Pathway from this compound
This compound offers a functional handle at the 3-position. A plausible synthetic route to a 3-arylpyrrolidine would involve the following conceptual steps:
-
Activation of the Methoxy Group: Conversion of the methoxy group into a better leaving group (e.g., tosylate or triflate).
-
Nucleophilic Substitution: Introduction of the desired substituent (e.g., an aryl group via a Grignard or organocuprate reagent).
-
Reduction of the Lactam: Reduction of the amide carbonyl to an amine to yield the final 3-arylpyrrolidine.
B. Established Synthetic Pathways
Alternative and well-documented methods for synthesizing 3-substituted pyrrolidines include:
-
Palladium-Catalyzed Hydroarylation: This method directly couples an aryl group to a pyrroline precursor.
-
Donor-Acceptor Cyclopropane Chemistry: This approach involves the reaction of a cyclopropane with an amine to form the pyrrolidinone ring, which is then reduced.
III. Comparative Analysis of Synthetic Routes
The following table summarizes the key features of the proposed and established synthetic pathways.
| Feature | Proposed Route (from this compound) | Pd-Catalyzed Hydroarylation | Donor-Acceptor Cyclopropane Route |
| Starting Materials | This compound, Organometallic Reagent | N-Acyl Pyrroline, Aryl Halide | Donor-Acceptor Cyclopropane, Aniline |
| Key Transformation | Nucleophilic Substitution | C-H Activation / Cross-Coupling | Ring Opening / Cyclization |
| Number of Steps | 3 (Activation, Substitution, Reduction) | 1-2 (Hydroarylation, optional deprotection) | 2-3 (Cyclization, optional deprotection, Reduction) |
| Potential Advantages | Utilizes a potentially readily available chiral building block. | High atom economy, direct C-C bond formation. | Modular, allows for diversity from aniline component. |
| Potential Challenges | Stereocontrol during substitution, harsh reducing agents. | Catalyst cost and sensitivity, substrate scope limitations. | Synthesis of substituted cyclopropanes. |
IV. Experimental Protocols
While a specific protocol for this compound is not established in the literature for this application, a general procedure for each step is outlined below for comparative purposes. The protocols for the established methods are based on published literature.
Table of Experimental Protocols
| Step | Proposed Protocol (Conceptual) | Established Protocol: Pd-Catalyzed Hydroarylation | Established Protocol: D-A Cyclopropane Route |
| 1. Key Reaction | Nucleophilic Substitution: A solution of the activated 3-alkoxypyrrolidin-2-one in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C. The organometallic reagent (e.g., Aryl-MgBr) is added dropwise, and the reaction is stirred for several hours before quenching with a saturated aqueous solution of NH4Cl. | Hydroarylation: To a solution of the N-acyl pyrroline and aryl halide in a suitable solvent (e.g., DMF), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base (e.g., K2CO3) are added. The mixture is heated under an inert atmosphere until the reaction is complete. | Cyclization: The donor-acceptor cyclopropane and aniline are dissolved in a solvent such as DCE. A Lewis acid catalyst (e.g., Y(OTf)3) is added, and the mixture is refluxed. |
| 2. Subsequent Step | Lactam Reduction: The crude 3-arylpyrrolidin-2-one is dissolved in anhydrous THF and added dropwise to a suspension of a reducing agent (e.g., LiAlH4) in THF at 0 °C. The reaction is then refluxed, followed by a standard workup procedure. | Deprotection (if necessary): The N-acyl group can be removed under acidic or basic conditions to yield the free amine. | Lactam Reduction: Similar to the proposed route, the resulting pyrrolidinone is reduced to the corresponding pyrrolidine using a suitable reducing agent. |
V. Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of medicinally relevant 3-substituted pyrrolidines. The proposed synthetic route, while requiring experimental validation, offers a conceptually straightforward approach that could be amenable to the generation of diverse compound libraries.
Benchmarking this reagent against established methods such as palladium-catalyzed hydroarylation and donor-acceptor cyclopropane chemistry will be crucial in determining its practical utility. Key performance indicators for such a benchmark would include reaction yield, stereoselectivity, substrate scope, and operational simplicity.
Future work should focus on the experimental validation of the proposed synthetic pathway and a direct comparison of its performance against the alternatives outlined in this guide. Such studies will be invaluable in positioning this compound as a valuable tool in the drug discovery arsenal.
Safety Operating Guide
Navigating the Disposal of 3-Methoxypyrrolidin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 3-Methoxypyrrolidin-2-one, a compound requiring careful handling due to its potential hazards.
Summary of Potential Hazards and Physical Properties
To ensure safe handling, it is crucial to be aware of the potential hazards and physical characteristics of this compound and its analogs. The following table summarizes key data points extrapolated from similar pyrrolidinone derivatives.
| Property | Data from Analogous Compounds (e.g., 2-Pyrrolidinone, 1-Methyl-2-pyrrolidone) |
| Physical State | Liquid or low melting solid[2] |
| Appearance | Colorless to light yellow[1][2] |
| Odor | Odorless to rotten-egg like[1][2] |
| Flash Point | Approximately 91°C to 138°C[1][2] |
| pH | 9-11 (for a 100 g/L aqueous solution of 2-Pyrrolidinone)[2] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation (for 5-Methoxypyrrolidin-2-one)[3] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is paramount to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All waste must be handled in accordance with local, state, and federal regulations.[4]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
Store in a dedicated, properly labeled hazardous waste container.[6]
3. Container Management:
-
Use a compatible container, preferably the original container if it is in good condition.[6]
-
The container must have a tightly fitting cap and be kept closed at all times, except when adding waste.[5][6]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Do not overfill the container; leave adequate headspace for vapor expansion.[5]
4. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Ensure the storage area is away from heat, sparks, and open flames.
5. Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash.
6. Spill Management:
-
In case of a spill, evacuate the area and alert your EHS department.
-
For small spills, if you are trained to do so, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Methoxypyrrolidin-2-one
This guide provides critical safety and logistical information for the handling and disposal of 3-Methoxypyrrolidin-2-one, tailored for research, scientific, and drug development professionals. The following procedures are based on general safety protocols for hazardous chemicals and data from similar pyrrolidinone derivatives. A thorough risk assessment should be conducted for specific laboratory conditions.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene).[1][2] The outer glove should be over the cuff of the lab coat. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | To protect against splashes and vapors. |
| Body Protection | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | To protect the skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate chemical cartridge.[3] A full face-piece respirator may be necessary for operations with a high risk of vapor or aerosol generation.[2] | To prevent inhalation of harmful vapors or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant safety footwear.[4] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is essential for the safe handling of this compound.
2.1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as specified in the table above.
2.2. Handling:
-
Dispense the required amount of this compound carefully to avoid splashing or creating aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Take precautionary measures against static discharge, as the compound may be combustible.[5]
2.3. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first.[1]
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Solid Waste: All contaminated solid materials, including gloves, gowns, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container.
3.2. Disposal Method:
-
All waste must be disposed of as hazardous chemical waste.
-
The preferred method for the disposal of chemical waste is incineration by a licensed waste disposal contractor.[6]
-
Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
- 1. osha.gov [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. louisville.edu [louisville.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
